Manoalide
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIDQWRRLDGDB-CPIXEKRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028174 | |
| Record name | Manoalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75088-80-1 | |
| Record name | Manoalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manoalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manoalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANOALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Bioactivity of Manoalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis in 1980, has garnered significant attention in the scientific community for its potent anti-inflammatory and analgesic properties.[1] This technical guide provides an in-depth overview of the discovery, chemical properties, and biological activities of this compound, with a primary focus on its mechanism of action as a phospholipase A2 (PLA2) inhibitor. Detailed experimental protocols for its isolation and for assessing its inhibitory activity are presented, alongside a compilation of quantitative data and visualizations of its key signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this marine natural product.
Introduction
Marine sponges are a prolific source of novel bioactive compounds with potential applications in medicine.[2] Luffariella variabilis, a sponge found in the Western Pacific, produces a variety of secondary metabolites, with this compound being one of the most significant.[3] this compound's anti-inflammatory effects are primarily attributed to its irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][4] By blocking PLA2, this compound effectively curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[4] Beyond its anti-inflammatory properties, this compound has also been shown to exhibit a range of other biological activities, including calcium channel blocking and anticancer effects.[5]
Chemical and Physical Properties
This compound (C₂₅H₃₆O₅) is a sesterterpenoid characterized by a complex chemical structure featuring a γ-hydroxybutenolide, an α-hydroxydihydropyran, and a trimethylcyclohexenyl ring system.[6][7] These functional groups are crucial for its biological activity, particularly the irreversible binding to lysine residues on PLA2.[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆O₅ | [5] |
| Molecular Weight | 416.55 g/mol | [5] |
| Appearance | Pale yellow oil | [8] |
| CAS Number | 75088-80-1 | [5] |
Isolation and Purification
The isolation of this compound from Luffariella variabilis typically involves solvent extraction followed by a series of chromatographic separations. The yield of this compound can vary depending on the specific collection site and season but is generally found in significant quantities.
Table 2: Yield of this compound from Luffariella variabilis
| Source Location | Yield (mg/g dry weight) | Reference |
| Great Barrier Reef, Australia | 15-20 | [3] |
Experimental Protocol: Isolation and Purification of this compound
This protocol is a representative example based on commonly employed methods for the isolation of natural products from marine sponges.
Materials:
-
Frozen or fresh Luffariella variabilis sponge tissue
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Chop the sponge material (e.g., 500 g wet weight) into small pieces and soak in a 1:1 mixture of MeOH:CH₂Cl₂ (e.g., 2 L) at room temperature for 24-48 hours.
-
Filter the extract and repeat the extraction process on the sponge residue two more times.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.
-
-
Solvent Partitioning:
-
Perform a liquid-liquid extraction of the aqueous suspension with an equal volume of hexane to remove nonpolar lipids. Discard the hexane layer.
-
Subsequently, extract the aqueous layer with an equal volume of EtOAc.
-
Collect the EtOAc layer, which contains this compound, and dry it over anhydrous sodium sulfate.
-
Concentrate the dried EtOAc extract in vacuo to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Pre-adsorb the crude EtOAc extract onto a small amount of silica gel.
-
Pack a glass column with silica gel in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or an appropriate staining reagent.
-
Combine fractions containing this compound based on their TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the this compound-containing fractions by reversed-phase HPLC on a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as 80:20 MeOH:H₂O.
-
Monitor the elution profile with a UV detector at a wavelength of approximately 220 nm.
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Biological Activity: Phospholipase A2 Inhibition
The primary mechanism of this compound's anti-inflammatory action is the irreversible inhibition of phospholipase A2 (PLA2). This inhibition occurs through the covalent modification of lysine residues on the enzyme.[1][6] The potency of this compound as a PLA2 inhibitor varies depending on the source of the enzyme.
Table 3: IC₅₀ Values of this compound for Phospholipase A₂ Inhibition
| Enzyme Source | IC₅₀ (µM) | Reference |
| Bee Venom (Apis mellifera) | ~0.12 | [9] |
| Cobra Venom (Naja naja) | ~1.9 | [9] |
| Rattlesnake Venom (Crotalus atrox) | ~0.7 | [9] |
| Porcine Pancreas | ~30 | [9] |
| Human Synovial Fluid | - | [8] |
| Macrophage-like P388D1 cells | 16 | [2] |
Experimental Protocol: Phospholipase A₂ Inhibition Assay (Radiometric Method)
This protocol is a representative example of a radiometric assay used to determine the inhibitory activity of compounds against PLA2.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom)
-
Radiolabeled substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine
-
Unlabeled 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Calcium chloride (CaCl₂)
-
Bovine serum albumin (BSA)
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the unlabeled phospholipid substrate in a suitable organic solvent.
-
Add a known amount of the radiolabeled substrate to the unlabeled stock to achieve a desired specific activity.
-
Evaporate the solvent under a stream of nitrogen and resuspend the lipid film in the assay buffer containing CaCl₂ and BSA by sonication to form small unilamellar vesicles.
-
-
Enzyme Inhibition:
-
In a reaction tube, pre-incubate the PLA2 enzyme with various concentrations of this compound (or the vehicle control) in the assay buffer for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the prepared substrate vesicles to the pre-incubated enzyme-inhibitor mixture.
-
Allow the reaction to proceed for a set time (e.g., 10-20 minutes) during which the enzyme is in the linear range of activity.
-
-
Reaction Termination and Product Separation:
-
Terminate the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Add water and heptane to induce phase separation. The released radiolabeled arachidonic acid will partition into the upper organic phase.
-
-
Quantification:
-
Transfer an aliquot of the upper organic phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects extend beyond simple PLA2 inhibition, impacting downstream signaling cascades.
Inhibition of the Arachidonic Acid Cascade
By inhibiting PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids. This is the rate-limiting step in the arachidonic acid cascade. Consequently, the synthesis of pro-inflammatory eicosanoids, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway), is significantly reduced.[4]
Modulation of the NLRP3 Inflammasome
Recent studies have revealed that this compound can also inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition appears to be independent of its effects on PLA2 and involves direct binding to the NLRP3 protein, preventing the assembly of the inflammasome complex. This discovery opens up new avenues for understanding the multifaceted anti-inflammatory properties of this compound.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following table summarizes key spectroscopic data for this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals/Bands | Reference |
| ¹H NMR | CDCl₃ | δ (ppm): 7.17 (s), 6.13 (s), 5.12 (t, J=7.0 Hz), 4.78 (m), 4.41 (m), 2.0-1.0 (m), 0.96 (s), 0.86 (s) | [1][10] |
| ¹³C NMR | CDCl₃ | δ (ppm): 173.5, 149.9, 140.2, 131.4, 124.3, 119.8, 98.2, 80.1, 77.2, 65.4, 39.7, 35.0, 31.9, 28.3, 27.5, 26.8, 22.7, 19.7, 16.0 | [11] |
| IR (Infrared) | Film | ν (cm⁻¹): 3400 (O-H), 1760 (γ-lactone C=O), 1680 (C=C) | [12][13][14] |
| MS (Mass Spec) | ESI | m/z: 417 [M+H]⁺, 439 [M+Na]⁺ | [5][15] |
| UV-Vis | MeOH | λmax (nm): 220 | [3] |
Conclusion
This compound, a sesterterpenoid derived from the marine sponge Luffariella variabilis, stands out as a potent and well-characterized inhibitor of phospholipase A2. Its ability to irreversibly block this critical enzyme in the inflammatory cascade underscores its significant therapeutic potential as an anti-inflammatory and analgesic agent. Furthermore, its newly discovered role in modulating the NLRP3 inflammasome pathway suggests a broader mechanism of action that warrants further investigation. The detailed protocols and compiled data in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic capacity of this compound and its analogues. The continued study of this fascinating marine natural product holds promise for the development of novel treatments for a range of inflammatory conditions.
References
- 1. rsc.org [rsc.org]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. scienceready.com.au [scienceready.com.au]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Manoalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid of marine origin, has garnered significant attention within the scientific community for its potent anti-inflammatory, analgesic, and antibiotic properties.[1] First isolated from the Pacific sponge Luffariella variabilis, its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and biological data of this compound. Detailed experimental protocols for its isolation are presented, along with a depiction of its inhibitory action on PLA2 signaling pathways, to serve as a valuable resource for researchers in natural product synthesis, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound (IUPAC name: (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one) is a complex sesterterpenoid with the molecular formula C25H36O5.[2] Its structure is characterized by three key functional domains: a γ-hydroxybutenolide ring, an α-hydroxydihydropyran ring, and a hydrophobic trimethylcyclohexenyl side chain.
The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis and confirmed by total synthesis. The molecule possesses several chiral centers, with the key stereochemical assignments being crucial for its biological activity. The established absolute configuration is presented below:
Key Stereocenters:
-
C2' : R configuration
-
C6' : R configuration
-
C2'' : R configuration
The (E)-configuration of the double bond in the hydrophobic side chain is also a critical structural feature. The interplay of these stereocenters and functional groups dictates the specific interaction of this compound with its biological targets.
Physicochemical and Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H36O5 | [2] |
| Molecular Weight | 416.55 g/mol | [2] |
| IUPAC Name | (2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | [2] |
| CAS Number | 75088-80-1 | [2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
Table 3: Specific Rotation of this compound
(A specific optical rotation value ([α]D) for this compound is not consistently reported in the readily available literature. This value is essential for characterizing the enantiomeric purity of synthetic or isolated samples.)
Table 4: In Vitro Inhibitory Activity of this compound against Phospholipase A2 (PLA2)
| PLA2 Source | IC50 Value (µM) |
| Bee Venom (Apis mellifera) | ~0.12 |
| Rattlesnake Venom | 0.7 |
| Cobra Venom | 1.9 |
| Porcine Pancreas | ~30 |
| Macrophage-like P388D1 cells | 16 |
Experimental Protocols
Isolation of this compound from Luffariella variabilis
The following protocol is a general guide for the isolation of this compound from its natural source, the marine sponge Luffariella variabilis. Yields and specific chromatographic conditions may vary depending on the collection site and the specific chemotype of the sponge.
Materials:
-
Frozen or fresh Luffariella variabilis sponge tissue
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a silica gel column
-
Solvents for chromatography (e.g., hexane, ethyl acetate gradients)
-
Rotary evaporator
Procedure:
-
Extraction: The sponge tissue is homogenized and extracted exhaustively with a mixture of MeOH:CHCl3 (typically 1:1 or 2:1 v/v) at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on polarity. A common method involves partitioning the extract between hexane and 90% aqueous MeOH. The more polar compounds, including this compound, will preferentially partition into the aqueous methanol layer. This layer is then further partitioned against a solvent of intermediate polarity, such as ethyl acetate.
-
Silica Gel Column Chromatography: The ethyl acetate fraction, enriched with this compound, is dried and subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
HPLC Purification: Fractions containing this compound, as identified by TLC, are pooled, concentrated, and further purified by semi-preparative or preparative HPLC on a silica gel column. A typical mobile phase is a mixture of hexane and ethyl acetate. The pure this compound is collected, and the solvent is removed under reduced pressure to yield the final product as a colorless oil or a white solid.
Total Synthesis of (+)-Manoalide
The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategies often involve the following key transformations:
-
Stereoselective construction of the hydrophobic side chain: This is often achieved through Wittig-type reactions or other olefination methods to establish the (E)-alkene.
-
Construction of the dihydropyran ring: Methods such as hetero-Diels-Alder reactions or intramolecular cyclizations are commonly employed to form this core structure with the correct stereochemistry.
-
Formation of the butenolide ring: This moiety is often introduced late in the synthesis, for example, through the oxidation of a corresponding furan precursor.
Key reactions that have been successfully utilized in the synthesis of the this compound skeleton include copper(I)-catalyzed coupling reactions and carbomagnesiation reactions to construct the carbon framework with a high degree of stereocontrol.[3]
Signaling Pathway and Experimental Workflow Diagrams
The primary biological activity of this compound is its irreversible inhibition of phospholipase A2 (PLA2). The following diagrams illustrate the mechanism of this inhibition and a general workflow for its investigation.
References
The Multifaceted Mechanism of Action of Manoalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent anti-inflammatory, analgesic, and antiproliferative properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's diverse biological activities. The primary focus is on its well-established role as an irreversible inhibitor of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Furthermore, this guide delves into this compound's effects on intracellular calcium signaling, induction of oxidative stress-mediated apoptosis, and modulation of the NLRP3 inflammasome and NF-κB signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism: Irreversible Inhibition of Phospholipase A2 (PLA2)
The principal mechanism of action of this compound is the irreversible inactivation of phospholipase A2 (PLA2) enzymes, particularly the secreted forms (sPLA2) found in snake and bee venoms.[1][2] PLA2s are critical enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing arachidonic acid and a lysophospholipid. Arachidonic acid serves as the precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting PLA2, this compound effectively curtails the production of these inflammatory mediators.[1]
The inhibition of PLA2 by this compound is a time-dependent and concentration-dependent process that occurs through the formation of a covalent bond with lysine residues on the enzyme.[3][4] This irreversible binding is attributed to the presence of two masked aldehyde functionalities in this compound's structure: a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring.[3] Structure-activity relationship studies have revealed that the γ-hydroxybutenolide ring is crucial for the initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible covalent modification of lysine residues.[3]
Quantitative Data: PLA2 Inhibition
The inhibitory potency of this compound against various PLA2 enzymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary depending on the source of the enzyme and the assay conditions.
| Enzyme Source | Substrate/Assay Condition | IC50 (µM) | Reference(s) |
| Bee Venom (Apis mellifera) | Phosphatidylcholine | ~0.12 | [2] |
| Rattlesnake Venom | Phosphatidylcholine | 0.7 | [2] |
| Cobra Venom | Phosphatidylcholine | 1.9 | [2] |
| Porcine Pancreas | Phosphatidylcholine | ~30 | [2] |
| P388D1 Macrophage-like Cells | Phosphatidylcholine | 16 |
Experimental Protocol: In Vitro PLA2 Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on bee venom PLA2 activity.
Materials:
-
Bee Venom Phospholipase A2 (lyophilized powder)
-
Phosphatidylcholine (substrate)
-
Triton X-100
-
Tris-HCl buffer (pH 8.0)
-
CaCl2
-
This compound
-
DMSO (for dissolving this compound)
-
Fatty acid detection reagent (e.g., a fluorescent probe or colorimetric assay kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bee venom PLA2 in Tris-HCl buffer.
-
Prepare a substrate solution of phosphatidylcholine and Triton X-100 in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Protocol:
-
In a 96-well plate, add the Tris-HCl buffer, CaCl2 solution, and varying concentrations of this compound (or DMSO for the control).
-
Add the bee venom PLA2 solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phosphatidylcholine substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA or by heat inactivation).
-
Quantify the amount of free fatty acid released using a suitable detection reagent and a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PLA2 inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Modulation of Intracellular Calcium Signaling
This compound has been shown to inhibit the mobilization of intracellular calcium ([Ca2+]i). This effect is independent of its action on PLA2 and contributes to its overall pharmacological profile. This compound can block calcium entry through voltage-gated calcium channels and also inhibit the release of calcium from intracellular stores.
Experimental Protocol: Intracellular Calcium Measurement with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
DMSO
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Calcium Imaging:
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline recording of the 340/380 nm fluorescence ratio.
-
Add this compound (or DMSO for control) to the cells and record the changes in the fluorescence ratio over time.
-
If investigating stimulus-induced calcium changes, add an agonist after this compound treatment and continue recording.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Analyze the change in the 340/380 nm ratio to determine the effect of this compound on basal and stimulated intracellular calcium levels.
-
Induction of Apoptosis via Oxidative Stress
Recent studies have highlighted a novel mechanism of action for this compound, particularly in cancer cells: the induction of apoptosis through the generation of reactive oxygen species (ROS). This compound treatment leads to an overproduction of ROS, which in turn triggers mitochondrial dysfunction, activation of caspase cascades, and ultimately, programmed cell death.
Experimental Protocol: Detection of Intracellular ROS using DCFH-DA
This protocol describes a common method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Adherent cells cultured in a 96-well plate
-
DCFH-DA
-
HBSS or serum-free medium
-
This compound
-
DMSO
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound (or DMSO for control) for the desired duration.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with HBSS.
-
Incubate the cells with a DCFH-DA solution (e.g., 10-20 µM in HBSS) for 30 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or visualize the fluorescence using a microscope.
-
-
Data Analysis:
-
Quantify the increase in fluorescence intensity in this compound-treated cells compared to the control, which is indicative of increased ROS production.
-
Modulation of Inflammatory Signaling Pathways
Beyond its direct enzymatic inhibition, this compound also modulates key inflammatory signaling pathways, including the NLRP3 inflammasome and the NF-κB pathway.
Inhibition of the NLRP3 Inflammasome
This compound has been identified as an inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound's inhibitory effect on the NLRP3 inflammasome further contributes to its anti-inflammatory properties.
Attenuation of NF-κB Signaling
This compound has been reported to attenuate the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By inhibiting the NF-κB pathway, this compound can suppress the production of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Cell Viability Assessment
To evaluate the cytotoxic and antiproliferative effects of this compound, particularly in the context of cancer research, cell viability assays are essential.
Experimental Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable cells to produce a colored formazan product.
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent
-
Phenazine methosulfate (PMS) solution
-
This compound
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at ~490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the control (DMSO-treated) cells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.
-
Conclusion
This compound is a marine natural product with a complex and multifaceted mechanism of action. Its primary and most well-characterized activity is the irreversible inhibition of phospholipase A2, which underpins its potent anti-inflammatory effects. However, its ability to modulate intracellular calcium, induce ROS-mediated apoptosis, and inhibit key inflammatory signaling pathways like NLRP3 and NF-κB highlights its potential for therapeutic applications beyond inflammation, including cancer and neurodegenerative diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and its analogs.
References
- 1. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Manoalide: A Deep Dive into its Function as a Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant interest in the scientific community for its potent anti-inflammatory, analgesic, and antiproliferative properties. While its best-known mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a growing body of evidence reveals that this compound also functions as a potent blocker of calcium channels. This activity contributes significantly to its pharmacological profile and presents a compelling avenue for therapeutic development. This technical guide provides an in-depth exploration of this compound's core function as a calcium channel blocker, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: A Dual Inhibitor
This compound's biological activity is multifaceted, primarily revolving around two key inhibitory functions:
-
Phospholipase A2 (PLA2) Inhibition: this compound irreversibly binds to and inactivates various isoforms of PLA2, an enzyme crucial for the release of arachidonic acid from membrane phospholipids. This action curtails the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.
-
Calcium Channel Blockade: Independently of its effects on PLA2, this compound directly interferes with the influx of calcium (Ca2+) into the cytoplasm by blocking several types of calcium channels. This disruption of intracellular calcium homeostasis affects a wide range of cellular processes, including signal transduction, proliferation, and inflammation.
Evidence suggests that the calcium channel blocking effect of this compound can occur at concentrations lower than those required for PLA2 inhibition in some contexts, indicating that it is a distinct and physiologically relevant mechanism of action.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound has been quantified across various cell types and enzyme preparations. The following tables summarize the available IC50 values for its effects on calcium mobilization and phospholipase A2 activity.
Table 1: Inhibition of Calcium Mobilization by this compound
| Cell Type | Stimulus | Effect Measured | IC50 (µM) | Reference |
| A431 cells | Epidermal Growth Factor (EGF) | Ca2+ entry and release from intracellular stores | 0.4 | |
| GH3 cells | K+ depolarization | K+ depolarization-activated Ca2+ channel | 1 | |
| Mouse Spleen Cells | Concanavalin A | Ca2+ influx | 0.07 |
Table 2: Inhibition of Phospholipase A2 (PLA2) by this compound
| PLA2 Source | IC50 (µM) | Reference |
| Bee Venom (Apis mellifera) | ~0.12 | |
| Rattlesnake Venom (Crotalus atrox) | 0.7 | |
| Cobra Venom (Naja naja naja) | 1.9 | |
| Porcine Pancreas | ~30 | |
| Mouse Ear Homogenate | 60 |
Signaling Pathways and Mechanisms of Inhibition
This compound exerts its calcium channel blocking effects through multiple mechanisms, affecting both the release of calcium from intracellular stores and the influx of calcium across the plasma membrane.
Inhibition of Intracellular Calcium Release
This compound has been shown to block the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER). In GH3 cells, for instance, this compound inhibits the thyrotropin-releasing hormone (TRH)-dependent release of Ca2+ from these stores. This effect appears to be independent of the production of inositol phosphates, suggesting a direct or downstream effect on the calcium release channels themselves, such as the IP3 receptor.
An In-depth Technical Guide to the Biological Activities of Manoalide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, and its derivatives have garnered significant attention in the scientific community for their potent and diverse biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound derivatives, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways to facilitate further research and drug development efforts.
Core Biological Activities and Mechanism of Action
The primary mechanism underlying the bioactivity of this compound and its analogues is the irreversible inhibition of phospholipase A2 (PLA2).[1][2] PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes.[3] By covalently binding to lysine residues on PLA2, this compound derivatives effectively block this inflammatory cascade.[1][2] The γ-hydroxybutenolide ring and the hemiacetal in the α-hydroxydihydropyran ring of this compound are crucial for its irreversible binding to PLA2.[2][4]
Beyond its well-documented anti-inflammatory effects, this compound derivatives have demonstrated significant potential in oncology. Their anticancer activity is often attributed to the induction of oxidative stress, leading to apoptosis (programmed cell death) in cancer cells.[5][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway through the activation of caspases and disruption of mitochondrial function.[5][7] Furthermore, this compound derivatives exhibit antimicrobial and analgesic properties.[1][8]
Quantitative Data Summary
The following table summarizes the quantitative data on the biological activities of this compound and its key derivatives from various studies. This allows for a comparative analysis of their potency across different assays.
| Derivative | Biological Activity | Assay System | IC50/EC50/Other Value | Reference(s) |
| This compound | Anti-inflammatory (PLA2 Inhibition) | Bee Venom PLA2 | ~0.12 µM | [9] |
| Anti-inflammatory (PLA2 Inhibition) | Cobra Venom PLA2 | 1.9 µM | [9] | |
| Anti-inflammatory (PLA2 Inhibition) | Rattlesnake Venom PLA2 | 0.7 µM | [9] | |
| Anti-inflammatory (PLA2 Inhibition) | Porcine Pancreatic PLA2 | ~30 µM | [9] | |
| Anti-inflammatory (PLA2 Inhibition) | P388D1 Macrophage-like Cell PLA2 | 16 µM | [10] | |
| Analgesic | Phenylquinone Writhing (mouse) | ED50: ~40 mg/kg (subcutaneous) | [11] | |
| Anticancer (Cytotoxicity) | MG63 Osteosarcoma Cells (24h) | IC50: > 40 µM | [5] | |
| Anticancer (Cytotoxicity) | MG63 Osteosarcoma Cells (48h) | IC50: ~15 µM | [5] | |
| Anticancer (Cytotoxicity) | 143B Osteosarcoma Cells (24h) | IC50: > 40 µM | [5] | |
| Anticancer (Cytotoxicity) | 143B Osteosarcoma Cells (48h) | IC50: ~20 µM | [5] | |
| Anticancer (Cytotoxicity) | Oral Cancer Cell Lines (24h) | IC50: 7.8 - 18.5 µM | [12] | |
| Calcium Channel Inhibition | A431 Cells (EGF-mediated Ca2+ entry) | IC50: 0.4 µM | [13] | |
| Calcium Channel Inhibition | GH3 Cells (K+ depolarization) | IC50: 1 µM | [13] | |
| Manoalogue | Anti-inflammatory (PLA2 Inhibition) | P388D1 Macrophage-like Cell PLA2 | 26 µM | [10] |
| Seco-manoalide | Anti-inflammatory | PMA-mouse ear assay | Nearly equivalent potency to this compound | [11] |
| Dehydro-seco-manoalide | Anti-inflammatory | PMA-mouse ear assay | Nearly equivalent potency to this compound | [11] |
| (24R,25S)-manoalide | Anticancer (Antiproliferative) | Leukemic Cancer Cell Lines | IC50: 0.50 - 7.67 µM | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.
Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to assess the inhibition of bee venom PLA2.[15]
a. Materials:
-
Bee venom PLA2
-
1,2-bis(heptanoylthio)glycero-3-phosphocholine (substrate)
-
[14C]-Arachidonic acid-labeled E. coli membranes (alternative substrate)
-
This compound derivative (test compound)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM CaCl2
-
Scintillation fluid
b. Procedure:
-
Prepare serial dilutions of the this compound derivative in the assay buffer.
-
Pre-incubate the bee venom PLA2 enzyme with the this compound derivative at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., [14C]-arachidonic acid-labeled E. coli membranes) to the enzyme-inhibitor mixture.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a stop solution (e.g., 2 M HCl or a mixture of Dole's reagent - isopropanol:heptane:1 M H2SO4, 40:10:1).
-
Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of PLA2 inhibition for each concentration of the this compound derivative compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]
a. Materials:
-
Human cancer cell line (e.g., MG63 osteosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
b. Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity in a Cell-Based Assay
This protocol outlines a general method for evaluating the anti-inflammatory properties of compounds in macrophage-like cells.[16][17]
a. Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound derivative (test compound)
-
Complete cell culture medium
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
b. Procedure:
-
Seed the macrophage cells in a 96-well plate and, if necessary, differentiate them (e.g., THP-1 cells with PMA).
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound derivatives is essential for a deeper understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of this compound, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4447445A - this compound, an anti-inflammatory analgesic marine natural product - Google Patents [patents.google.com]
- 12. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
The Sesterterpenoid Manoalide: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory, analgesic, and antiproliferative properties.[1][2] This technical guide provides an in-depth overview of the natural sourcing and isolation of this compound, alongside a detailed exploration of its mechanism of action, primarily focusing on its irreversible inhibition of phospholipase A2 (PLA2). This document consolidates key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a secondary metabolite produced by the marine sponge Luffariella variabilis, found in the Pacific Ocean.[3] This sponge is the primary natural source of this compound and its analogues. The production of these compounds appears to be a consistent trait of the sponge, with stable yields observed across different geographical locations and times.[4][5]
Quantitative Yield of this compound and its Analogues
Studies have quantified the yield of this compound and its related compounds from the dry weight of Luffariella variabilis. This compound monoacetate is typically the most abundant metabolite, followed by this compound.
| Compound | Yield (mg/g of dry sponge) | Reference |
| This compound Monoacetate | 35 - 70 | [4][5] |
| This compound | 15 - 20 | [4][5] |
| Luffariellin A | 0 - 3 | [4][5] |
| Seco-manoalide | 0 - 3 | [4][5] |
Isolation of this compound from Luffariella variabilis
The isolation of this compound from its natural source involves extraction and subsequent chromatographic purification. The following protocol is a composite of methodologies described in the literature.
Experimental Protocol: Extraction and Isolation
Objective: To extract and purify this compound from the marine sponge Luffariella variabilis.
Materials:
-
Frozen or freeze-dried Luffariella variabilis sponge tissue
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)
-
Standard analytical equipment (balances, glassware, etc.)
Procedure:
-
Extraction:
-
The sponge material is minced and homogenized.
-
The homogenized tissue is extracted with a mixture of methanol and dichloromethane (typically in a 1:2 or similar ratio).[6]
-
The extraction is repeated multiple times to ensure complete recovery of the secondary metabolites.
-
The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound and its analogues.
-
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and fractions corresponding to the desired compounds are collected.
-
-
-
Characterization:
-
The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mechanism of Action: Inhibition of Phospholipase A2 (PLA2)
This compound's primary mechanism of anti-inflammatory action is the irreversible inhibition of phospholipase A2 (PLA2).[2] PLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids in the cell membrane to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[7]
This compound inactivates PLA2 by covalently binding to specific lysine residues within the enzyme.[2][8] This interaction is facilitated by the presence of two masked aldehyde functionalities in the this compound molecule, particularly the γ-hydroxybutenolide ring.[2][9]
Experimental Protocol: In Vitro PLA2 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 (e.g., from bee venom or cobra venom)
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
This compound
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Spectrophotometer or pH-stat titrator
-
Control inhibitor (optional)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of PLA2 in the assay buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Inhibition Assay:
-
In a reaction vessel, pre-incubate the PLA2 enzyme with varying concentrations of this compound for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phospholipid substrate.
-
Monitor the hydrolysis of the substrate over time. This can be done by:
-
Spectrophotometry: Using a chromogenic substrate that releases a colored product upon hydrolysis.
-
pH-Stat Titration: Measuring the release of fatty acids by titrating with a standard base to maintain a constant pH.
-
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PLA2 activity.
-
Conclusion
This compound continues to be a molecule of significant interest due to its unique chemical structure and potent biological activity. This guide provides a foundational understanding of its natural origins, methods for its isolation, and the molecular basis of its anti-inflammatory effects. The detailed protocols and visual representations are intended to facilitate further research into this promising marine natural product and its potential therapeutic applications. The consistent and relatively high yield of this compound from Luffariella variabilis makes it an attractive candidate for further drug development efforts.
References
- 1. Inhibition of venom phospholipases A2 by this compound and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound and its analogues by the sponge Luffariella variabilis Is hardwired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Manoalide: A Sesterterpenoid with Potent Anti-Inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid originally isolated from the marine sponge Luffariella variabilis, has demonstrated significant anti-inflammatory and analgesic properties. Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid. Beyond its well-documented effects on PLA2, recent research has unveiled a broader spectrum of anti-inflammatory activities, including the inhibition of the NLRP3 inflammasome, modulation of intracellular calcium signaling, and interference with key inflammatory pathways such as NF-κB and MAPK. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are investigating novel anti-inflammatory agents.
Introduction
The quest for novel and effective anti-inflammatory agents is a cornerstone of pharmaceutical research. Chronic inflammation is a key pathological feature of a wide range of human diseases, including arthritis, cardiovascular disease, neurodegenerative disorders, and cancer. Marine natural products have emerged as a rich source of structurally diverse and biologically active compounds with therapeutic potential. Among these, this compound has garnered considerable attention for its potent anti-inflammatory effects.
First isolated in 1980, this compound is a sesterterpenoid characterized by a complex chemical structure that includes a γ-hydroxybutenolide and an α-hydroxydihydropyran ring system.[1] These functional groups are crucial for its biological activity, particularly its ability to irreversibly inactivate secretory phospholipase A2 (sPLA2).[1] This initial discovery spurred extensive research into its mechanism of action and potential therapeutic applications. Subsequent studies have revealed that this compound's anti-inflammatory profile is more complex than initially understood, involving multiple cellular targets and signaling pathways. This guide aims to provide an in-depth technical summary of the current understanding of this compound's anti-inflammatory properties to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism, targeting several key components of the inflammatory response.
Irreversible Inhibition of Phospholipase A2 (PLA2)
The most well-characterized mechanism of action of this compound is its irreversible inhibition of phospholipase A2 (PLA2).[1] PLA2 enzymes catalyze the hydrolysis of the sn-2 position of glycerophospholipids, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
This compound's inhibitory activity stems from its two masked aldehyde functionalities, which react with the primary amino groups of lysine residues on the PLA2 enzyme.[1] This covalent modification leads to the irreversible inactivation of the enzyme.[1] The γ-hydroxybutenolide ring appears to be essential for this interaction.[1]
Inhibition of the NLRP3 Inflammasome
Recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome.[2][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2] this compound has been shown to block the activation of the NLRP3 inflammasome by interfering with the interaction between NEK7 and NLRP3.[2][3] This inhibition occurs downstream of potassium efflux, chloride efflux, and mitochondrial dysfunction.[2]
Modulation of Calcium Signaling
This compound has been demonstrated to be a potent inhibitor of Ca2+ mobilization in various cell types.[4] It blocks both the entry of extracellular Ca2+ and the release of Ca2+ from intracellular stores.[4] This activity is independent of its effects on phospholipases and may contribute to its anti-inflammatory and anti-proliferative activities.[4]
Interference with NF-κB and MAPK Signaling Pathways
This compound has been shown to attenuate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] Additionally, it can suppress the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the KRAS-ERK pathway.[6][7] The inhibition of these pathways further contributes to its broad anti-inflammatory effects.
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound against various inflammatory targets.
Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound
| PLA2 Source | IC50 (µM) | Reference |
| Bee Venom (Apis mellifera) | ~0.12 | [8] |
| Cobra Venom (Naja naja) | 1.9 | [8] |
| Rattlesnake Venom (Crotalus atrox) | 0.7 | [8] |
| Porcine Pancreas | ~30 | [8] |
| Human Recombinant Type II | 0.07 (Scalaradial, an analog) | [9] |
| U937 Cell 85 kDa-PLA2 | 20 (Scalaradial, an analog) | [9] |
| Human Neutrophil (acid extract) | 35 (Scalaradial, an analog) | [9] |
Table 2: Inhibition of Other Inflammatory Targets and Processes by this compound
| Target/Process | Cell Type | IC50/Effect | Reference |
| Leukotriene B4 (LTB4) Biosynthesis | Human Polymorphonuclear Leukocytes | 1.7 µM | [3] |
| Thromboxane B2 (TXB2) Biosynthesis | Human Polymorphonuclear Leukocytes | 1.4 µM | [3] |
| Ca2+ Mobilization (EGF-mediated) | A431 Cells | 0.4 µM | [4] |
| K+ Depolarization-activated Ca2+ Channel | GH3 Cells | 1 µM | [4] |
| Ca2+ Influx (Concanavalin A-induced) | Mouse Spleen Cells | 0.07 µM | [4] |
| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages | Dose-dependent inhibition at 125-500 nM | [2] |
| Prostaglandin E2 (PGE2) Production | Human Monocytes | Inhibition at 1-10 µM | [10] |
| Proliferation of Leukemic Cancer Cells | Molt 4, K562, Sup-T1, U937 | 0.50-7.67 µM (24R,25S-isomers) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on PLA2 activity.
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and phospholipid substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the purified PLA2 enzyme.
-
Incubate the reaction at a controlled temperature for a specific time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the released fatty acid from the unhydrolyzed substrate (e.g., by extraction or chromatography).
-
Quantify the amount of released radiolabeled fatty acid using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary macrophages.[2][12]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 inflammasome activators (e.g., Nigericin, ATP, MSU crystals)
-
This compound stock solution
-
ELISA kits for IL-1β and IL-18
-
Reagents for Western blotting (antibodies against caspase-1, IL-1β, and a loading control)
Procedure:
-
Cell Culture: Culture BMDMs in appropriate plates and conditions.[12]
-
Priming: Prime the BMDMs with LPS (e.g., 50 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[12]
-
Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound for 30 minutes.[12]
-
Inflammasome Activation: Stimulate the cells with an NLRP3 activator (e.g., 3 µM Nigericin for 20 minutes, 2.5 mM ATP for 30 minutes, or 150 µg/mL MSU for 3 hours).[12]
-
Sample Collection: Collect the cell culture supernatants and prepare cell lysates.
-
Cytokine Measurement: Quantify the levels of secreted IL-1β and IL-18 in the supernatants using ELISA.[2]
-
Western Blotting: Analyze the cell lysates and supernatants for cleaved caspase-1 and mature IL-1β by Western blotting to assess inflammasome activation.[2]
Calcium Mobilization Assay
This protocol describes a method to measure changes in intracellular calcium levels in response to this compound treatment.[4]
Materials:
-
Adherent cell line (e.g., A431 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Agonist to induce calcium mobilization (e.g., Epidermal Growth Factor - EGF)
-
This compound stock solution
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of this compound for a defined period.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then inject the agonist (e.g., EGF) and continue to monitor fluorescence over time to measure the change in intracellular calcium concentration.
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on agonist-induced calcium mobilization.
Western Blotting for MAPK Signaling Pathway
This protocol provides a general method for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.[13]
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and collect the total protein.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.[13]
-
SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins to a membrane.[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of MAPK proteins.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on human 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products this compound and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural product this compound promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Manoalide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative inhibitory data, and its effects on key cellular signaling pathways. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biological effects.
Introduction
This compound was first identified as a marine natural product with antibiotic properties. Subsequent research has revealed its potent anti-inflammatory, analgesic, and anticancer activities. These biological effects are primarily attributed to its ability to irreversibly inhibit phospholipase A2 (PLA2) and phospholipase C (PLC), as well as its function as a calcium channel blocker. This guide synthesizes the current understanding of this compound's pharmacology, presenting key data and experimental contexts to support its potential as a lead compound in drug discovery and as a tool for probing fundamental cellular processes.
Mechanism of Action
This compound's pharmacological effects stem from its multifaceted interactions with key enzymatic and signaling pathways.
2.1. Irreversible Inhibition of Phospholipase A2 (PLA2)
The primary and most well-characterized mechanism of this compound is its irreversible inhibition of PLA2. This inhibition is crucial to its anti-inflammatory effects, as PLA2 is the enzyme responsible for liberating arachidonic acid from membrane phospholipids, the rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes).[1][2][3]
This compound inactivates PLA2 by covalently modifying lysine residues within the enzyme.[4][5] This reaction is pH-dependent, with maximal inactivation occurring at pH 8.0.[6] The interaction is time and concentration-dependent, characteristic of an irreversible inhibitor.[6] The hemiacetal in the α-hydroxydihydropyran ring of this compound is essential for this irreversible binding, while the γ-hydroxybutenolide ring is involved in the initial interaction with the enzyme.[7]
2.2. Inhibition of Phospholipase C (PLC)
This compound has also been shown to inhibit Phospholipase C (PLC), another critical enzyme in signal transduction. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to regulate intracellular calcium levels and protein kinase C (PKC) activity, respectively. Inhibition of PLC by this compound contributes to its effects on calcium signaling and cellular proliferation.[8]
2.3. Calcium Channel Blockade
Independent of its effects on phospholipases, this compound acts as a calcium channel blocker.[9] It inhibits both the release of calcium from intracellular stores and the influx of extracellular calcium. This activity has been observed in various cell types and contributes to its anti-inflammatory and antiproliferative properties.
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for this compound's inhibitory activities.
Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound
| Enzyme Source | IC50 (µM) | Reference(s) |
| Bee Venom (Apis mellifera) | ~0.05 - 0.12 | [6] |
| Cobra Venom (Naja naja) | 1.9 | [10] |
| Rattlesnake Venom (Crotalus atrox) | 0.7 | [10] |
| Porcine Pancreas | ~30 | [10] |
| P388D1 Macrophage-like Cells | 16 |
Table 2: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference(s) |
| CAL 27 | Oral Cancer | 7.8 | [9] |
| Ca9-22 | Oral Cancer | 9.1 | [9] |
| OECM-1 | Oral Cancer | 14.9 | [9] |
| HSC3 | Oral Cancer | 17.4 | [9] |
| SCC9 | Oral Cancer | 18.5 | [9] |
| 143B | Osteosarcoma | Not specified at 24h, but dose-dependent reduction in viability observed. | [3] |
| MG63 | Osteosarcoma | Not specified at 24h, but dose-dependent reduction in viability observed. | [3] |
Effects on Cellular Signaling Pathways
This compound modulates several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis.
4.1. Arachidonic Acid Cascade
By irreversibly inhibiting PLA2, this compound directly blocks the initiation of the arachidonic acid cascade. This prevents the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenases (COX) and lipoxygenases (LOX), respectively.
Figure 1: this compound's inhibition of the Arachidonic Acid Cascade.
4.2. Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to suppress the KRAS-ERK signaling pathway, a key component of the MAPK cascade that is often dysregulated in cancer.[9] This inhibition is, at least in part, dependent on the generation of reactive oxygen species (ROS). The MAPK family, including ERK, p38, and JNK, are critical regulators of cell proliferation, differentiation, and apoptosis. This compound's modulation of this pathway contributes to its anticancer effects.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of this compound. Inactivation of bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural product this compound promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Manoalide's Role in Eicosanoid Biosynthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manoalide, a sesterterpenoid of marine origin, is a potent anti-inflammatory and analgesic agent. Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), the key enzyme responsible for the liberation of arachidonic acid from cellular membranes. This inhibition effectively curtails the entire eicosanoid cascade, encompassing both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of pro-inflammatory prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on eicosanoid biosynthesis, quantitative inhibitory data, and detailed experimental methodologies for studying its activity.
Introduction
Eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, are potent lipid mediators that play a central role in inflammation, pain, fever, and various other physiological and pathological processes. Their biosynthesis is initiated by the release of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2 (PLA2).[1] Consequently, PLA2 is a critical upstream target for anti-inflammatory drug development. This compound, a natural product isolated from the marine sponge Luffariella variabilis, has emerged as a significant inhibitor of PLA2, demonstrating potent anti-inflammatory properties.[1][2] This document details the molecular interactions and downstream consequences of this compound's activity within the eicosanoid biosynthesis pathways.
Mechanism of Action: Irreversible Inhibition of Phospholipase A2
This compound's primary mode of action is the irreversible inactivation of PLA2 through covalent modification of lysine residues.[2][3] This covalent binding is a result of the chemical reactivity of two masked aldehyde functions in this compound's polar region.[2] The γ-hydroxybutenolide ring is essential for the initial interaction with the enzyme, while the α-hydroxydihydropyran ring is required for the irreversible binding.[4]
The interaction between this compound and PLA2 results in the formation of a chromogenic product.[5][6] Studies on bee venom PLA2 have indicated that this compound modifies approximately three of the eleven lysine residues, with Lys-88 being identified as a potential modification site.[3] In bovine pancreatic PLA2, Lys-56 has been suggested as a target.[7] The inactivation process is not dependent on the catalytic activity of PLA2.[8]
It is important to note that this compound exhibits differential potency against various PLA2 isoforms. It is a highly potent inhibitor of extracellular PLA2s, such as those found in bee and snake venoms.[1][5] However, it is less effective against intracellular PLA2s, with higher concentrations required for significant inhibition, partly due to the protective effects of cytosolic proteins.[5]
Impact on Eicosanoid Biosynthesis Pathways
By inhibiting PLA2, this compound effectively halts the first committed step in the eicosanoid cascade, the release of arachidonic acid. This upstream inhibition prevents the formation of downstream products from both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Cyclooxygenase (COX) Pathway
The COX pathway metabolizes arachidonic acid into prostaglandins and thromboxanes. This compound's inhibition of PLA2 reduces the substrate available for COX-1 and COX-2, leading to a decrease in the production of prostaglandins such as PGE2 and PGI2 (measured as its stable metabolite 6-keto-PGF1α), which are key mediators of inflammation and pain.[1]
Furthermore, studies have shown that this compound can also reduce the expression of prostaglandin H synthase-2 (PGHS-2), the inducible isoform of cyclooxygenase (COX-2), in lipopolysaccharide (LPS)-stimulated human monocytes.[9] This suggests a dual mechanism of action on the prostaglandin synthesis pathway: limiting the substrate and downregulating the key inducible enzyme.
Lipoxygenase (LOX) Pathway
The LOX pathway converts arachidonic acid into leukotrienes and lipoxins. By blocking arachidonic acid release, this compound inhibits the production of leukotrienes, such as LTB4 and LTC4, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[1]
There is some debate in the literature regarding a direct effect of this compound on 5-lipoxygenase (5-LOX). One study reported that this compound is a selective 5-LOX inhibitor in RBL-1 cells with an IC50 of approximately 0.3 µM.[10] However, another study found no direct inhibition of 5-LOX activity in sonicated human polymorphonuclear leukocyte (HPMNL) homogenates at concentrations up to 50 µM, suggesting that its inhibition of leukotriene synthesis in intact cells is a consequence of PLA2 inhibition.[11] This discrepancy may be due to cell-type specific effects or differences in experimental conditions.
Quantitative Data
The inhibitory potency of this compound has been quantified in various systems. The following tables summarize the reported IC50 values for its effects on PLA2 and eicosanoid production.
Table 1: Inhibition of Phospholipase A2 (PLA2) by this compound
| PLA2 Source | IC50 (µM) | Reference |
| Bee Venom (Apis mellifera) | ~0.12 | [5] |
| Rattlesnake Venom | 0.7 | [5] |
| Cobra Venom | 1.9 | [5] |
| Porcine Pancreas | ~30 | [5] |
| Mammalian Tissue Cytosol | ≥30 | [5] |
Table 2: Inhibition of Eicosanoid Production by this compound in Cellular Assays
| Cell Type | Stimulus | Eicosanoid Measured | IC50 (µM) | Reference |
| Human Polymorphonuclear Leukocytes (HPMNLs) | A23187 | LTB4 | 1.7 | [11] |
| Human Polymorphonuclear Leukocytes (HPMNLs) | A23187 | TXB2 | 1.4 | [11] |
| RBL-1 Cells | - | 5-Lipoxygenase Activity | ~0.3 | [10] |
| A431 Cells | Epidermal Growth Factor | Ca2+ Mobilization | 0.4 | [12] |
| GH3 Cells | K+ Depolarization | Ca2+ Channel Activity | 1 | [12] |
| Mouse Spleen Cells | Concanavalin A | Ca2+ Influx | 0.07 | [12] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on the Eicosanoid Cascade
Caption: Inhibition of PLA2 by this compound blocks the release of arachidonic acid.
Experimental Workflow for Assessing this compound's Inhibition of PLA2
Caption: Workflow for determining the IC50 of this compound against PLA2.
Workflow for Measuring Eicosanoid Production in Cell Culture
Caption: Workflow for quantifying eicosanoids from cell supernatants.
Detailed Experimental Protocols
Radiometric Assay for PLA2 Inhibition
This protocol is adapted from methods used to assess the inhibition of PLA2 by novel compounds.
Materials:
-
Purified PLA2 enzyme (e.g., bee venom PLA2)
-
This compound
-
Radiolabeled substrate: 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine
-
Unlabeled 1,2-dioleoyl-sn-glycero-3-phosphocholine
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.05% Triton X-100
-
Stop Solution: Acetic acid
-
Scintillation fluid and vials
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/water)
Procedure:
-
Prepare a stock solution of the radiolabeled and unlabeled phospholipids in chloroform and evaporate the solvent under nitrogen. Resuspend the lipid film in the assay buffer by vortexing to form substrate vesicles.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
In a microcentrifuge tube, add the PLA2 enzyme solution to the diluted this compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate vesicle solution to the enzyme-inhibitor mixture.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄).
-
Separate the released radiolabeled arachidonic acid from the unhydrolyzed phospholipid substrate by TLC.
-
Scrape the silica corresponding to the arachidonic acid spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Quantification of Eicosanoids from Cell Culture Supernatants by LC-MS/MS
This protocol provides a general framework for the analysis of prostaglandins and leukotrienes.
Materials:
-
Cell culture medium and supplements
-
Cells capable of producing eicosanoids (e.g., RAW 264.7 macrophages, HPMNLs)
-
This compound
-
Eicosanoid synthesis inducer (e.g., LPS, calcium ionophore A23187)
-
Deuterated internal standards for the eicosanoids of interest (e.g., PGE₂-d₄, LTB₄-d₄)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a suitable reverse-phase column
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate the cells with the appropriate inducer and incubate for a time sufficient for eicosanoid production (e.g., 4-24 hours for LPS, 15-30 minutes for A23187).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Add a mixture of deuterated internal standards to each supernatant sample.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.
-
Elute the eicosanoids with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Inject the samples onto the LC-MS/MS system and perform quantification using a validated method with a standard curve for each analyte.
-
Normalize the amount of each endogenous eicosanoid to its corresponding deuterated internal standard and calculate the concentration in the original supernatant.
Western Blot Analysis of COX-2 Expression
This protocol outlines the steps to assess the effect of this compound on protein levels of COX-2.
Materials:
-
Cell culture reagents and cells (e.g., human monocytes)
-
This compound
-
Inducer of COX-2 expression (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound and/or an inducer as described in the eicosanoid quantification protocol.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Quantify the band intensities using densitometry software and normalize the COX-2 signal to the loading control.
Conclusion
This compound is a powerful tool for studying the eicosanoid biosynthesis pathways due to its potent and irreversible inhibition of PLA2. Its ability to shut down the production of both prostaglandins and leukotrienes underscores the therapeutic potential of targeting the initial step of the arachidonic acid cascade. The conflicting reports on its direct effects on 5-LOX and its ability to modulate COX-2 expression suggest a complex pharmacological profile that warrants further investigation. The methodologies provided in this guide offer a framework for researchers to further explore the intricate role of this compound in eicosanoid signaling and to aid in the development of novel anti-inflammatory agents.
References
- 1. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification and inactivation of phospholipases A2 by a this compound analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of venom phospholipases A2 by this compound and manoalogue. Stoichiometry of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of prostaglandin H synthase 2 expression in human monocytes by the marine natural products this compound and scalaradial. Novel effects independent of inhibition of lipid mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential inhibition of 5-lipoxygenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on human 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Manoalide as a Phospholipase A2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide is a potent sesterterpenoid natural product, originally isolated from the marine sponge Luffariella variabilis. It is widely recognized for its analgesic and anti-inflammatory properties, which are primarily attributed to its ability to inhibit phospholipase A2 (PLA2) enzymes.[1][2] PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[3] The release of arachidonic acid by PLA2 is the rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation, including prostaglandins and leukotrienes.[1][4][5] this compound's mechanism of action makes it a valuable tool for studying the roles of PLA2 in various physiological and pathological processes and a lead compound for the development of novel anti-inflammatory agents.
Mechanism of Action
This compound acts as a potent, irreversible inhibitor of many forms of PLA2, particularly secreted PLA2s (sPLA2s) like those found in bee and snake venoms.[2][6] The inhibition is achieved through the covalent modification of specific lysine residues on the PLA2 enzyme.[2][7] This irreversible binding is facilitated by the presence of two masked aldehyde groups in this compound's structure, particularly the γ-hydroxybutenolide ring, which reacts with the primary amino groups of lysine residues.[2][8] Studies on bee venom PLA2 have shown that this compound selectively modifies a few of the available lysine residues, suggesting a specific interaction rather than non-selective modification.[7] This covalent modification leads to the inactivation of the enzyme's catalytic function.[6][7]
Data Presentation
The inhibitory potency of this compound varies between different isoforms of PLA2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PLA2 enzymes as reported in the literature.
| PLA2 Source/Isoform | IC50 (µM) | Notes |
| Bee Venom ( Apis mellifera ) | ~0.12 | Highly sensitive to this compound inactivation.[9] |
| Rattlesnake Venom ( Crotalus atrox ) | 0.7 | Intermediate sensitivity.[9] |
| Cobra Venom ( Naja naja naja ) | 1.9 | Intermediate sensitivity.[9] |
| Porcine Pancreatic | ~30 | Relatively resistant to inactivation.[9] |
| P388D1 Macrophage-like cell (membrane-associated) | 16 | Represents an intracellular mammalian PLA2.[10] |
| Human Recombinant Type II-14 kDa-PLA2 | 0.07 | Potent inhibition of a human secreted PLA2 isoform.[11] |
| U937 Cell 85 kDa-PLA2 (cPLA2) | 20 | Weak inhibition of a cytosolic PLA2 isoform.[11] |
| Human PMN acid extract (Type II-like) | 35 | Inhibition of PLA2 activity in a crude cell extract.[11] |
Signaling Pathway
The diagram below illustrates the central role of PLA2 in the arachidonic acid cascade and the inhibitory action of this compound.
Caption: The Arachidonic Acid Cascade and its inhibition by this compound.
Experimental Protocols
Cell-Free sPLA2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory effect of this compound on a purified secreted PLA2 (sPLA2), such as bee venom PLA2, using a colorimetric substrate. The assay is based on the hydrolysis of a chromogenic substrate, leading to a measurable color change.
Workflow Diagram:
Caption: Workflow for a cell-free colorimetric PLA2 inhibition assay.
Materials:
-
Purified sPLA2 (e.g., from bee venom)
-
This compound
-
Chromogenic PLA2 substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid)
-
Assay Buffer: 100 mM NaCl, 10 mM CaCl2, 0.055 mM Phenol Red, pH 7.6
-
Vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 425 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the vehicle (e.g., 10 mM in DMSO). Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Prepare the PLA2 enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over 10-20 minutes.
-
Prepare the substrate solution in the assay buffer as per the manufacturer's instructions.
-
-
Pre-incubation:
-
In a 96-well plate, add 10 µL of the PLA2 enzyme solution to wells.
-
Add 10 µL of each this compound dilution (or vehicle for control wells) to the respective wells.
-
Incubate the plate for 20-30 minutes at room temperature to allow for the irreversible binding of this compound to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 180 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in absorbance at 425 nm kinetically for 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Arachidonic Acid Release Assay
This protocol measures the ability of this compound to inhibit endogenous PLA2 activity in a cellular context by quantifying the release of arachidonic acid (AA) from stimulated cells.[1]
Workflow Diagram:
Caption: Workflow for a cell-based arachidonic acid release assay.
Materials:
-
Cell line (e.g., P388D1 macrophages, human neutrophils)
-
Cell culture medium and supplements
-
[³H]-Arachidonic Acid (radiolabel)
-
This compound
-
PLA2 agonist (e.g., calcium ionophore A23187, zymosan)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Incubate the cells with culture medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) for 18-24 hours to allow for incorporation into cellular phospholipids.
-
Wash the cells twice with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]-AA.
-
-
Inhibition and Stimulation:
-
Pre-incubate the labeled cells with various concentrations of this compound (or vehicle control) in the medium for 30-60 minutes at 37°C.
-
Add the PLA2 agonist (e.g., A23187 to a final concentration of 1-5 µM) to stimulate the release of arachidonic acid.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Quantification of AA Release:
-
Carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells.
-
Transfer an aliquot of the cleared supernatant to a scintillation vial, add scintillation fluid, and mix.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
The CPM value is directly proportional to the amount of [³H]-AA released.
-
Calculate the percentage inhibition of AA release for each this compound concentration compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.
-
Conclusion
This compound is a powerful and specific tool for investigating the function of PLA2 enzymes. Its irreversible mechanism of action makes it particularly useful for probing the role of PLA2 in complex biological systems. The protocols provided here offer robust methods for characterizing the inhibitory activity of this compound in both isolated enzyme and cellular systems, providing valuable data for researchers in inflammation, immunology, and drug discovery. When using this compound, it is important to consider its differential effects on various PLA2 isoforms and potential off-target effects, such as the inhibition of calcium channels at certain concentrations.[12]
References
- 1. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of this compound, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Manoalide Protocol for In Vitro Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has demonstrated potent anti-inflammatory and, more recently, significant anti-cancer properties.[1][2] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound's effects on various cancer cell lines. The primary mechanism of action for this compound in cancer cells is the induction of oxidative stress, which subsequently leads to apoptosis and DNA damage.[2][3] It has shown efficacy in oral, osteosarcoma, and lung cancer cell lines, often with preferential cytotoxicity towards cancerous cells over normal cell lines.[3][4]
Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-faceted mechanism primarily centered on the generation of reactive oxygen species (ROS). This increase in intracellular ROS leads to a cascade of cellular events, including:
-
Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential and increases mitochondrial superoxide (MitoSOX) production.[2][5] This impacts cellular energy metabolism and further contributes to oxidative stress.
-
Induction of Apoptosis: The accumulation of ROS triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and caspase-9.[2][4] This is evidenced by an increase in the subG1 cell cycle population and positive Annexin V staining.[3][5]
-
DNA Damage: Oxidative stress induced by this compound causes DNA double-strand breaks and oxidative DNA damage, indicated by the phosphorylation of H2AX (γH2AX) and the formation of 8-oxo-2'-deoxyguanosine (8-oxodG).[2][3]
-
Signaling Pathway Modulation: this compound has been shown to influence key cancer-related signaling pathways, including the downregulation of the Akt/p38 MAPK and KRAS-ERK pathways.[1][5]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, this compound can induce ER stress, contributing to its cytotoxic effects.[6]
-
Ferroptosis: In lung cancer cells, this compound has been observed to induce ferroptosis, a form of iron-dependent programmed cell death, by suppressing the NRF2-SLC7A11 axis and causing mitochondrial Ca2+ overload.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Ca9-22 | Oral Cancer | MTS | 24 | 7.8 | [3] |
| CAL 27 | Oral Cancer | MTS | 24 | 9.1 | [3] |
| OECM-1 | Oral Cancer | MTS | 24 | 14.9 | [3] |
| OC-2 | Oral Cancer | MTS | 24 | 17.4 | [3] |
| HSC3 | Oral Cancer | MTS | 24 | 18.5 | [3] |
| SCC9 | Oral Cancer | MTS | 24 | >20 | [3] |
| HGF-1 | Normal Oral Fibroblast | MTS | 24 | >25 | [3] |
| Ca9-22 | Oral Cancer | MTS | 48 | 5.3 | [3] |
| CAL 27 | Oral Cancer | MTS | 48 | 3.1 | [3] |
| Ca9-22 | Oral Cancer | MTS | 72 | 14.0 | [3] |
| CAL 27 | Oral Cancer | MTS | 72 | 7.5 | [3] |
| MG63 | Osteosarcoma | MTT | 24 | 8.88 ± 1.10 | [4] |
| 143B | Osteosarcoma | MTT | 24 | 15.07 ± 1.54 | [4] |
| MG63 | Osteosarcoma | MTT | 48 | 8.66 ± 1.12 | [4] |
| 143B | Osteosarcoma | MTT | 48 | 10.93 ± 1.28 | [4] |
| Molt 4 | Leukemia | - | - | 0.50 - 7.67 | [7] |
| K562 | Leukemia | - | - | 0.50 - 7.67 | [7] |
| Sup-T1 | Leukemia | - | - | 0.50 - 7.67 | [7] |
| U937 | Leukemia | - | - | 0.50 - 7.67 | [7] |
| A549 | Lung Cancer | CCK-8 | 48 | ~10 | [1] |
| H157 | Lung Cancer | CCK-8 | 48 | ~15 | [1] |
| HCC827 | Lung Cancer | CCK-8 | 48 | ~12 | [1] |
| PC9 | Lung Cancer | CCK-8 | 48 | ~18 | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent[8]
-
Solubilization solution (for MTT assay)[8]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1% or 0.2%).[4][9] Replace the medium in each well with 100 µL of the prepared this compound dilutions (e.g., 0, 0.1, 1, 5, 10, 20, 40 µM).[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][4]
-
MTS Assay:
-
MTT Assay:
-
Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL) to each well.[4][8]
-
Incubate for 3-4 hours at 37°C.[8]
-
If using adherent cells, carefully aspirate the medium.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][8]
-
Shake the plate for 5 minutes.
-
Record the absorbance at 570 nm.[4]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 6 x 10⁵ cells/well) in 6-well plates and treat with various concentrations of this compound for 24 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular and mitochondrial ROS levels using fluorescent probes.
Materials:
-
Cancer cell lines
-
This compound
-
DCFH-DA (for general intracellular ROS) or MitoSOX Red (for mitochondrial superoxide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for a specified time (e.g., 4 or 6 hours).[4][9]
-
Probe Incubation:
-
Cell Harvesting and Analysis:
-
Wash the cells with PBS.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.[4]
-
Signaling Pathways
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low and consistent across all experimental conditions to avoid solvent-induced cytotoxicity.
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines. It is recommended to perform a dose-response and time-course experiment for each new cell line.
-
Inhibitor Studies: To confirm the role of oxidative stress and apoptosis, pre-treatment with inhibitors such as N-acetylcysteine (NAC) for ROS or Z-VAD-FMK for pan-caspase can be employed.[3] For instance, cells can be pretreated with 8 mM NAC for 1 hour or 100 µM Z-VAD-FMK for 2 hours before this compound treatment.[3][11]
This document provides a comprehensive guide for the in vitro application of this compound in cancer research. Adherence to these protocols will facilitate reproducible and reliable results, contributing to a better understanding of this compound's therapeutic potential.
References
- 1. Natural product this compound promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. This compound Shows Mutual Interaction between Cellular and Mitochondrial Reactive Species with Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Manoalide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide is a potent anti-inflammatory and analgesic sesterterpenoid originally isolated from the marine sponge Luffariella variabilis.[1][2][3] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][4] This inhibition prevents the subsequent production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[5] this compound and its synthetic analogues are therefore of significant interest in the development of new anti-inflammatory drugs. Additionally, this compound has been shown to exhibit other biological activities, including calcium channel blocking, antibacterial effects, and anticancer properties, by inducing oxidative stress and apoptosis.[2][3][6]
These application notes provide an overview of the synthesis of this compound analogues, their biological evaluation, and the key signaling pathways they modulate.
Mechanism of Action: PLA2 Inhibition
This compound's anti-inflammatory effects are primarily attributed to its ability to irreversibly inactivate secretory PLA2 (sPLA2) enzymes. The molecule contains two masked aldehyde functional groups, a γ-hydroxybutenolide ring and a hemiacetal in an α-hydroxydihydropyran ring.[1][3] These groups react with the primary amino groups of lysine residues on the PLA2 enzyme, forming stable, covalent bonds.[1][7][8] This covalent modification leads to the irreversible inhibition of the enzyme's catalytic activity. While both aldehyde groups were initially considered essential, studies on analogues like cacospongionolide B, which lacks the hemiacetal function, have shown that the γ-hydroxybutenolide ring is the critical pharmacophore for PLA2 inactivation.[1][9]
The inhibition of PLA2 by this compound blocks the hydrolysis of membrane phospholipids into arachidonic acid. This, in turn, prevents the cyclooxygenase (COX) and lipoxygenase (LOX) pathways from producing prostaglandins and leukotrienes, respectively, which are key mediators of inflammation and pain.[5]
Caption: Inhibition of the PLA2 inflammatory pathway by this compound.
Synthesis of this compound Analogues
A flexible synthetic approach allows for the creation of various this compound analogues by modifying the hydrophobic side chain attached to the core pyranofuranone structure.[9][10] This is typically achieved through an alkylation step on a common intermediate, enabling the exploration of structure-activity relationships. The general workflow involves building the core bicyclic structure and then introducing diversity through different alkyl halides.[10]
Caption: General workflow for the synthesis of this compound analogues.
Biological Activity Data
The inhibitory activity of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50). The potency often varies depending on the nature of the hydrophobic side chain and the source of the PLA2 enzyme. Generally, a more hydrophobic side chain enhances inhibitory activity.[11]
| Compound | Side Chain (R) | PLA2 Source | IC50 (µM) | Reference |
| MMA (11a) | Methyl | Bee Venom | > 10 | [9] |
| Human Synovial (rhGIIA) | > 10 | [9] | ||
| BMA (11c) | Benzyl | Bee Venom | 1.0 | [9] |
| Human Synovial (rhGIIA) | 0.9 | [9] | ||
| FMA (11d) | Farnesyl | Bee Venom | 0.15 | [9] |
| Human Synovial (rhGIIA) | 0.25 | [9] | ||
| FCA (12d) | Farnesyl | Bee Venom | 0.35 | [9] |
| Human Synovial (rhGIIA) | 0.20 | [9] | ||
| This compound | - | Bee Venom (Apis mellifera) | ~ 0.12 | [12] |
| - | Cobra Venom | 1.9 | [12] | |
| - | Porcine Pancreatic | ~ 30 | [12] |
Table Notes: MMA (Methyl this compound Analogue), BMA (Benzyl this compound Analogue), FMA (Farnesyl this compound Analogue), FCA (Farnesyl Cacospongionolide B Analogue). Data indicates that farnesyl analogues (FMA, FCA) are the most potent inhibitors.[9]
Experimental Protocols
Protocol 1: General Synthesis of a this compound Analogue (e.g., FMA, 11d)
This protocol is a generalized representation based on published synthetic schemes.[9][10] Researchers should consult the primary literature for precise reagent quantities and reaction conditions.
Objective: To synthesize a farnesyl this compound analogue (FMA) via alkylation of a key pyranofuranone intermediate.
Materials:
-
Key Intermediate (Compound 5 from literature[9])
-
Farnesyl bromide
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (solvents, silica gel, etc.)
Procedure:
-
Alkylation:
-
Dissolve the key intermediate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.
-
Add LDA (1.1 equivalents) dropwise and stir for 30 minutes to generate the enolate.
-
Add a solution of farnesyl bromide (1.2 equivalents) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Perform an aqueous workup, extracting the organic phase with a suitable solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the alkylated intermediate (e.g., Compound 6d).[9]
-
-
Protection and Subsequent Steps:
-
Deprotection and Final Product Formation:
-
The final synthetic step is typically a deprotection, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove a Boc protecting group, leading to the final this compound analogue.
-
After reaction completion, neutralize the acid, perform an aqueous workup, and purify the final compound using flash column chromatography or HPLC.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Protocol 2: In Vitro PLA2 Inhibition Assay
Objective: To determine the IC50 value of a synthetic this compound analogue against a specific PLA2 enzyme.
Materials:
-
Purified PLA2 enzyme (e.g., bee venom, human recombinant synovial PLA2)
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycerophosphocholine)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., Tris-HCl buffer containing CaCl2 and KCl)
-
Synthetic this compound analogue dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the synthetic analogue in DMSO.
-
Prepare working solutions of PLA2 enzyme, substrate, and DTNB in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control).
-
Add the PLA2 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the phospholipid substrate and DTNB solution to each well.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 414 nm) over time using a microplate reader. The rate of color change is proportional to PLA2 activity as the hydrolysis of the thioester bond in the substrate releases a thiol that reacts with DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (V0) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Additional Signaling Pathways: Apoptosis Induction
Beyond inflammation, this compound has demonstrated anticancer activity by inducing apoptosis in human osteosarcoma and oral cancer cells.[2][6] This effect is mediated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and the activation of the intrinsic (mitochondrial) apoptosis pathway.[2]
Caption: this compound-induced intrinsic apoptosis pathway in cancer cells.
Conclusion
This compound and its analogues represent a versatile class of compounds with significant therapeutic potential, primarily as anti-inflammatory agents through the irreversible inhibition of PLA2. The synthetic accessibility of analogues allows for systematic modification to optimize potency and selectivity. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising marine-derived natural products. Further investigation into their effects on other signaling pathways, such as those involved in apoptosis and calcium mobilization, may reveal additional therapeutic applications.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and comparison of the antiinflammatory activity of this compound and cacospongionolide B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Manoalide to Study Calcium Mobilization in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, is a potent anti-inflammatory and analgesic agent. Its mechanism of action involves the irreversible inhibition of key signaling enzymes, including phospholipase A2 (PLA2) and phospholipase C (PLC), as well as the blockade of calcium channels.[1][2] This multifaceted activity makes this compound a valuable pharmacological tool for investigating intracellular calcium (Ca2+) mobilization and the signaling pathways that govern it. This document provides detailed application notes and experimental protocols for utilizing this compound in cellular studies to dissect the complex processes of calcium signaling.
Mechanism of Action
This compound exerts its effects on cellular calcium mobilization through two primary mechanisms:
-
Inhibition of Phospholipases: this compound irreversibly inhibits both phospholipase A2 (PLA2) and phospholipase C (PLC).[1]
-
PLA2 Inhibition: By inhibiting PLA2, this compound prevents the hydrolysis of membrane phospholipids, which leads to the release of arachidonic acid. Arachidonic acid and its metabolites, the eicosanoids, can modulate the activity of various ion channels and play a role in calcium signaling.
-
PLC Inhibition: Inhibition of PLC by this compound blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a critical second messenger that binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. By inhibiting PLC, this compound directly attenuates this key pathway of intracellular calcium release.[3]
-
-
Calcium Channel Blockade: this compound has been shown to directly block calcium channels, including store-operated calcium entry (SOCE) channels and voltage-gated calcium channels.[1] SOCE is a major mechanism for Ca2+ influx in non-excitable cells, activated by the depletion of ER Ca2+ stores. By blocking these channels, this compound can inhibit the sustained phase of the calcium signal that is crucial for various cellular responses.
Data Presentation
The inhibitory potency of this compound on its molecular targets has been quantified in various studies. The following tables summarize the reported IC50 values for its effects on PLA2 and calcium mobilization.
Table 1: Inhibitory Concentration (IC50) of this compound on Phospholipase A2 (PLA2)
| Enzyme Source | IC50 (µM) | Reference |
| Bee Venom (Apis mellifera) | ~0.12 | [4] |
| Rattlesnake Venom | 0.7 | [4] |
| Cobra Venom | 1.9 | [4] |
| Porcine Pancreatic | ~30 | [4] |
| Mammalian Cytosol | ≥30 | [4] |
| Mouse Ear Homogenates | 60 | [5] |
Table 2: Inhibitory Concentration (IC50) of this compound on Calcium Mobilization
| Cell Type | Stimulus | Effect Measured | IC50 (µM) | Reference |
| A431 cells | Epidermal Growth Factor | Ca2+ entry and release | 0.4 | [1] |
| GH3 cells | K+ depolarization | Ca2+ channel activation | 1 | [1] |
| Mouse Spleen Cells | Concanavalin A | Ca2+ influx | 0.07 | [1] |
Signaling Pathway Diagrams
To visualize the points of intervention by this compound in cellular calcium signaling, the following diagrams illustrate the key pathways.
Caption: Inhibition of the PLC pathway by this compound.
Caption: Inhibition of Store-Operated Calcium Entry (SOCE) by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on intracellular calcium mobilization using common fluorescent calcium indicators.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
Fura-2 AM is a ratiometric fluorescent indicator for Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly correlated to the intracellular Ca2+ concentration.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well black, clear-bottom plate
-
This compound (stock solution in DMSO)
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist of choice to stimulate calcium mobilization
-
Fluorescence microscope or plate reader capable of ratiometric measurements (Ex: 340/380 nm, Em: 510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips or in a 96-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For a final concentration of 2 µM Fura-2 AM, dilute the stock solution in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in HBSS from the stock solution. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM).
-
Replace the HBSS with the this compound-containing solution and incubate for the desired time (e.g., 15-30 minutes). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
-
Calcium Measurement:
-
Place the coverslip or 96-well plate in the fluorescence imaging setup.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Add the agonist of choice to stimulate calcium release and/or influx.
-
Continue recording the fluorescence ratio for several minutes to capture the full calcium transient.
-
-
Data Analysis:
-
The change in intracellular Ca2+ concentration is represented by the change in the F340/F380 ratio.
-
Normalize the data to the baseline fluorescence ratio.
-
Compare the peak and sustained calcium levels between control and this compound-treated cells.
-
If absolute Ca2+ concentrations are required, a calibration curve must be generated using calcium standards.
-
Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM
Fluo-4 AM is a single-wavelength fluorescent indicator for Ca2+ that exhibits a large increase in fluorescence intensity upon binding to Ca2+.
Materials:
-
Cells of interest cultured in a 96-well black, clear-bottom plate
-
This compound (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HBSS or other suitable physiological buffer
-
Agonist of choice
-
Fluorescence plate reader or microscope with appropriate filters (Ex: ~494 nm, Em: ~516 nm)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate to achieve a confluent monolayer.
-
-
Fluo-4 AM Loading:
-
Prepare a Fluo-4 AM loading solution (typically 2-5 µM) in HBSS containing 0.02% Pluronic F-127.
-
Remove the culture medium, wash with HBSS, and add the loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Treatment:
-
Add HBSS containing the desired concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Use an automated injector to add the agonist and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular Ca2+.
-
Normalize the data by expressing it as a ratio of the baseline fluorescence (F/F0).
-
Compare the amplitude and duration of the calcium signal in the presence and absence of this compound.
-
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound's impact on cellular calcium.
Conclusion
This compound is a versatile and potent inhibitor of multiple targets within the calcium signaling network. Its ability to block both phospholipase-dependent calcium release and direct calcium entry makes it an invaluable tool for dissecting the contributions of these pathways to cellular physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of calcium mobilization, contributing to a deeper understanding of this fundamental cellular process and aiding in the development of novel therapeutic strategies.
References
- 1. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 4. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Manoalide: A Potent Tool for Investigating Inflammatory Pathways
Application Notes and Protocols for Researchers
Introduction
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has emerged as a valuable pharmacological tool for the study of inflammation. Its primary mechanism of action is the potent and irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. By blocking PLA2, this compound prevents the release of arachidonic acid from membrane phospholipids, thereby inhibiting the production of downstream pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in inflammation research.
Mechanism of Action
This compound acts as an irreversible inhibitor of various isoforms of phospholipase A2 (PLA2).[3][4][5] The molecule contains two aldehyde groups in a masked form, a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring, which are crucial for its inhibitory activity.[4] this compound forms a covalent bond with the ε-amino group of lysine residues on the PLA2 enzyme, leading to its inactivation.[3][6] This irreversible binding makes this compound a particularly effective tool for studying the consequences of sustained PLA2 inhibition. While the γ-hydroxybutenolide ring is essential for the initial interaction with PLA2, the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding.[4]
Data Presentation: Inhibitory Potency of this compound
This compound exhibits differential inhibitory activity against various PLA2 isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Phospholipase A2 Isoform | Source | IC50 (µM) |
| sPLA2 | Bee Venom (Apis mellifera) | ~0.12 |
| sPLA2 | Rattlesnake Venom (Crotalus adamanteus) | 0.7 |
| sPLA2 | Cobra Venom (Naja naja) | 1.9 |
| sPLA2 | Porcine Pancreas | ~30 |
| cPLA2 | Mammalian Tissues (crude cytosol) | ≥30 |
Table 1: IC50 values of this compound for various phospholipase A2 isoforms. Data compiled from multiple sources.
Signaling Pathway Visualization
The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (CAS 75088-80-1)[7]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Due to the lability of this compound, it is recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared at a high concentration and stored under appropriate conditions.
-
To prepare a 10 mM stock solution, dissolve 4.17 mg of this compound (Molecular Weight: 416.55 g/mol ) in 1 mL of anhydrous DMSO.[7]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[8] For long-term storage, -80°C is recommended.
In Vitro Phospholipase A2 (PLA2) Activity Assay (Colorimetric)
This protocol is adapted from a colorimetric assay using a pH indicator to detect the release of fatty acids.[9]
Materials:
-
Purified PLA2 enzyme (e.g., from bee venom)
-
L-α-Phosphatidylcholine (Substrate)
-
Phenol Red pH indicator solution
-
Triton X-100
-
CaCl2
-
Tris-HCl buffer (pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a substrate solution containing L-α-phosphatidylcholine, Triton X-100, and CaCl2 in Tris-HCl buffer. The final concentrations should be optimized based on the specific PLA2 enzyme used.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Phenol Red indicator solution
-
Substrate solution
-
Varying concentrations of this compound (or vehicle control - DMSO)
-
-
Enzyme Addition: Initiate the reaction by adding the purified PLA2 enzyme to each well.
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at a wavelength appropriate for Phenol Red (e.g., 560 nm) at regular intervals (e.g., every minute for 15-30 minutes). The decrease in pH due to fatty acid release will cause a color change in the indicator, leading to a change in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the this compound concentration to determine the IC50 value.
Cell-Based Inflammation Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol outlines a method to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model for acute inflammation to evaluate the efficacy of anti-inflammatory compounds.[1][13][14]
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice (6-8 weeks old)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Pletysmometer or digital calipers
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
This compound treatment groups (e.g., 1, 5, 10 mg/kg)
-
-
Compound Administration: Administer this compound or the control substances (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
This compound is a powerful and specific tool for researchers studying the role of PLA2 in inflammation. Its irreversible mechanism of action allows for the definitive interrogation of PLA2-dependent signaling pathways in a variety of in vitro and in vivo models. The protocols provided herein offer a starting point for utilizing this compound to investigate its anti-inflammatory properties and to elucidate the intricate mechanisms of inflammation. Researchers should always adhere to institutional guidelines and safety protocols when handling chemical compounds and conducting animal experiments.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of phospholipase A2 by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 75088-80-1・this compound・131-10471[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Manoalide Treatment in Human Mast Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide, a natural sesterterpenoid isolated from the marine sponge Luffariella variabilis, has demonstrated significant anti-inflammatory properties. In the context of mast cell biology, this compound has been identified as a potent inhibitor of inflammatory responses. It functions as a calcium channel blocker and an inhibitor of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade that produces pro-inflammatory lipid mediators.[1][2] Studies utilizing the human mast cell line HMC-1 have shown that this compound can effectively attenuate the secretion of various pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for mast cell-mediated inflammatory and allergic diseases.[2][3]
These application notes provide a comprehensive overview of the effects of this compound on human mast cells and detailed protocols for conducting relevant in vitro experiments.
Mechanism of Action
This compound exerts its anti-inflammatory effects on human mast cells through a multi-faceted approach:
-
Inhibition of Phospholipase A2 (PLA2): this compound is a known inhibitor of PLA2, which is critical for the release of arachidonic acid from the cell membrane.[1] By blocking this step, this compound prevents the downstream synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Calcium Channel Blockade: As a calcium channel blocker, this compound can interfere with the influx of extracellular calcium, a critical step for mast cell degranulation and the release of pre-formed mediators like histamine.[2][3]
-
Attenuation of Signaling Pathways: Research on the HMC-1 cell line has shown that this compound treatment significantly attenuates the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[2][3] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines.
Data Presentation
| Cell Line | Stimulant(s) | Inhibited Mediators | Signaling Pathways Affected | Reference |
| HMC-1 | Phorbol 12-myristate 13-acetate (PMA) & Ionomycin | IL-1β, TSLP, TNF-α, IL-6, IL-8 | NF-κB, MAPK | [2][3] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on human mast cell lines.
Protocol 1: Culturing the Human Mast Cell Line (HMC-1)
This protocol outlines the standard procedure for maintaining HMC-1 cell cultures.
Materials:
-
HMC-1 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of HMC-1 cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: HMC-1 cells grow in suspension. Monitor cell density and viability every 2-3 days. When the cell density reaches 8-9 x 10^5 cells/mL, subculture by splitting the cell suspension into new flasks with fresh medium at a seeding density of 2-3 x 10^5 cells/mL.
Protocol 2: this compound Preparation and Treatment of HMC-1 Cells
This protocol describes the preparation of this compound stock solutions and the treatment of HMC-1 cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete HMC-1 growth medium
-
HMC-1 cells in culture
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) by dissolving it in DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to prepare working concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Seeding: Seed HMC-1 cells in multi-well plates (e.g., 24-well or 96-well) at a density of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Add the desired concentrations of this compound working solutions to the wells containing HMC-1 cells. Incubate for a predetermined period (e.g., 1-2 hours) at 37°C and 5% CO2 before stimulation.
Protocol 3: Stimulation of HMC-1 Cells and Cytokine Measurement
This protocol details the stimulation of HMC-1 cells to induce cytokine release and subsequent measurement by ELISA.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound-treated HMC-1 cells (from Protocol 2)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
-
Microplate reader
Procedure:
-
Stimulation: After the this compound pre-treatment period, stimulate the HMC-1 cells by adding a combination of PMA (final concentration 50 nM) and Ionomycin (final concentration 1 µM).
-
Incubation: Incubate the stimulated cells for a specified duration to allow for cytokine production and release (e.g., 8 hours for TNF-α, IL-6, and IL-8).
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Sample Storage: Carefully collect the supernatants without disturbing the cell pellet and store them at -80°C until analysis.
-
ELISA: Quantify the concentration of the target cytokines in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of cytokine release by comparing the values from this compound-treated, stimulated cells to the vehicle-treated, stimulated cells.
Protocol 4: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
This compound-treated and stimulated HMC-1 cells in a 96-well plate
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Triton X-100 (0.1% in buffer) for cell lysis
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Microplate reader
Procedure:
-
Supernatant Transfer: After stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Cell Lysis: To the remaining cells in the original plate, add lysis buffer (e.g., 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.
-
Substrate Addition: Add the pNAG substrate solution to both the supernatant plate and the cell lysate plate.
-
Incubation: Incubate the plates at 37°C for 1-2 hours.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound's inhibitory effects on mast cell signaling pathways.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for evaluating this compound's effect on mast cells.
References
- 1. askbisht.com [askbisht.com]
- 2. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine suppresses pro-inflammatory mediators in PMA plus A23187-induced HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Manoalide from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide is a sesterterpenoid natural product first isolated from the marine sponge Luffariella variabilis.[1][2] It is a potent anti-inflammatory, analgesic, and antibacterial agent.[3] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[4] This inhibition prevents the downstream production of pro-inflammatory mediators such as prostaglandins and leukotrienes. These valuable biological activities make this compound a significant molecule for research and drug development. This document provides detailed protocols for the efficient isolation and purification of this compound from its natural source.
Data Presentation: Yields and Chromatographic Parameters
The isolation of this compound involves a multi-step process of extraction, solvent partitioning, and chromatography. The following tables summarize the quantitative data associated with a typical isolation procedure, starting from the dried sponge material.
Table 1: Typical Yields of this compound and Related Compounds from Luffariella variabilis
| Compound | Yield (mg per g of dry sponge) |
| This compound | 15 - 20 |
| This compound Monoacetate | 35 - 70 |
| Luffariellin A | 0 - 3 |
| Seco-manoalide | 0 - 3 |
| Data sourced from studies on Luffariella variabilis, which show consistent production levels.[3] |
Table 2: Summary of a Multi-Step Purification Protocol
| Purification Step | Input Material | Solvents / Mobile Phase | Output Fraction / Compound | Yield (%) |
| Extraction | 1343 g (dry wt.) L. variabilis | Methanol (MeOH) / Chloroform (CHCl₃) (1:2) | 33.4 g Crude Extract | ~2.5% (of dry wt.) |
| Solvent Partitioning | 33.4 g Crude Extract | n-Hexane, Carbon Tetrachloride (CCl₄), CHCl₃ | 5.71 g Hexane Fraction, 11.95 g CCl₄ Fraction, 7.44 g CHCl₃ Fraction | N/A |
| Silica Gel Column Chromatography (Fraction 1) | 4.38 g (Combined CCl₄/CHCl₃ Fraction) | n-Hexane / Ethyl Acetate (EtOAc) (9:1 to 7:3 gradient) | 99 mg this compound | ~2.26% (from combined fraction) |
| Silica Gel Column Chromatography (Fraction 2) | 4.38 g (Combined CCl₄/CHCl₃ Fraction) | n-Hexane / Ethyl Acetate (EtOAc) (9:1 to 7:3 gradient) | Impure Seco-manoalide | N/A |
| Normal Phase HPLC | Impure Seco-manoalide | n-Hexane / Ethyl Acetate (EtOAc) (2:3) | 76 mg Seco-manoalide | N/A |
| This table is compiled from a detailed experimental protocol for isolating this compound and its analogues.[5] |
Experimental Protocols
The following protocols describe a comprehensive procedure for the isolation of this compound from the marine sponge Luffariella variabilis.
Protocol 1: Collection and Preparation of Sponge Material
-
Collection: Collect specimens of Luffariella variabilis from their marine habitat.
-
Preservation: Immediately freeze the collected sponge tissue to preserve the chemical integrity of the secondary metabolites.
-
Preparation for Extraction: Prior to extraction, lyophilize (freeze-dry) the frozen sponge tissue to a constant weight to remove all water. Alternatively, the wet weight can be recorded and the material can be used directly, though yields are typically reported based on dry weight.[1]
-
Homogenization: Chop the dried or frozen sponge material into small pieces to increase the surface area for efficient solvent extraction.
Protocol 2: Solvent Extraction and Partitioning
This protocol outlines the initial extraction and subsequent fractionation of the crude extract.
-
Extraction:
-
Place the prepared sponge tissue (e.g., 1343 g dry weight) into a large blender or homogenization vessel.[5]
-
Add a 1:2 mixture of Methanol (MeOH) and Chloroform (CHCl₃) sufficient to fully immerse the tissue.[5]
-
Homogenize the mixture thoroughly.
-
Filter the homogenate to separate the solvent extract from the solid sponge biomass.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 33.4 g).[5]
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in aqueous MeOH (e.g., 90% MeOH in water) to create a biphasic solution for partitioning.
-
Perform a sequential partitioning of the aqueous methanol solution with the following solvents of increasing polarity:
-
n-Hexane: To remove non-polar lipids and sterols.
-
Carbon Tetrachloride (CCl₄): To isolate compounds of intermediate polarity.
-
Chloroform (CHCl₃): To isolate more polar compounds, including this compound.
-
-
Collect each solvent fraction separately. Based on Thin Layer Chromatography (TLC) analysis, the CCl₄ and CHCl₃ fractions typically contain this compound and are combined for further purification.[5]
-
Protocol 3: Chromatographic Purification of this compound
This protocol details the isolation of pure this compound from the combined CCl₄ and CHCl₃ fractions using column chromatography and HPLC.
-
Silica Gel Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate size. The weight of silica gel should be approximately 20-50 times the weight of the extract to be separated.
-
Sample Loading: Dissolve a portion of the combined CCl₄ and CHCl₃ fractions (e.g., 4.38 g) in a minimal volume of a non-polar solvent like dichloromethane or the initial mobile phase. Load this solution onto the top of the packed silica gel column.[5]
-
Elution: Elute the column with a step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). A typical gradient would be from 9:1 to 7:3 (n-hexane:EtOAc).[5]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Monitor the composition of each fraction using TLC to identify the fractions containing this compound. Combine the pure this compound-containing fractions.
-
-
High-Performance Liquid Chromatography (HPLC) - Final Purification:
-
For compounds that remain impure after column chromatography (like seco-manoalide in the reference protocol), a final purification step using normal-phase HPLC is effective.
-
System: Normal-Phase HPLC with a silica gel column.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 2:3 v/v) is a suitable mobile phase for separating this compound and its analogues.[5]
-
Procedure: Inject the impure fraction onto the HPLC column and collect the peaks corresponding to the pure compounds.
-
Verification: Confirm the purity and identity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
-
Visualizations
This compound Isolation Workflow
The overall process for isolating this compound can be visualized as a multi-step workflow, from the raw sponge material to the purified compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 24-O-Ethylthis compound, a this compound-related Sesterterpene from the Marine sponge Luffariella cf. variabilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Manoalide and Its Derivatives by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has garnered significant scientific interest due to its potent anti-inflammatory, analgesic, and anticancer properties.[1] Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2][3] Furthermore, recent studies have highlighted its ability to induce apoptosis in various cancer cell lines, making it a promising candidate for drug development.[4][5][6][7][8]
These application notes provide detailed protocols for the analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are essential for the purification, characterization, and quantitative analysis of these compounds in research and drug development settings.
HPLC Analysis of this compound and Its Derivatives
High-Performance Liquid Chromatography is a fundamental technique for the separation and purification of this compound and its analogs from natural product extracts or synthetic reaction mixtures. Reversed-phase HPLC is the most common method employed for these lipophilic compounds.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general framework for the separation of this compound and its derivatives. Optimization may be required depending on the specific compounds of interest and the sample matrix.
1. Sample Preparation:
-
From Sponge Tissue:
-
Lyophilize the sponge tissue and grind it into a fine powder.
-
Extract the powder exhaustively with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1 v/v).
-
Concentrate the extract under reduced pressure to yield a crude residue.
-
For HPLC analysis, dissolve a known amount of the crude extract or purified sample in HPLC-grade methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
From Cell Culture or Biological Fluids:
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or CH₂Cl₂.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) and filter as described above.
-
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O) or acetonitrile (ACN) and water is commonly employed.
-
Example Gradient: Start with 70% MeOH in H₂O, increasing to 100% MeOH over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220-280 nm. This compound and its derivatives containing conjugated systems exhibit UV absorbance in this range.
-
Injection Volume: 10-20 µL.
Data Presentation: HPLC Retention of this compound Derivatives
The following table summarizes typical retention behavior for this compound-related compounds isolated from Luffariella variabilis using reversed-phase HPLC. Note that retention times can vary between instruments and specific column batches.
| Compound | Typical Mobile Phase System | Approximate Retention Time (min) |
| (4E,6E)-dehydro-25-O-methylthis compound | 85% MeOH in H₂O (isocratic) | Varies |
| (4E,6E)-dehydrothis compound | 85% MeOH in H₂O (isocratic) | Varies |
Note: Specific retention times from a chromatogram for this compound were not available in the searched literature. The data for derivatives is from a study on Luffariella variabilis which used a Cosmosil 5C18-AR-II column with 85% MeOH.[9]
NMR Analysis of this compound and Its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR are crucial for determining the complex stereochemistry of these molecules.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Ensure the sample is of high purity (>95%) by using a suitable purification method like HPLC.
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for these non-polar compounds.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are essential.
Data Presentation: NMR Chemical Shifts
The following tables provide ¹H and ¹³C NMR data for this compound derivatives. While a complete, assigned spectrum for this compound was not found in the searched literature, the data for its derivatives provide valuable insights into the characteristic chemical shifts.
Table 1: ¹H and ¹³C NMR Data for 24-O-Ethylthis compound in CDCl₃ [10]
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 39.7 | 1.88 (t, 6.2) |
| 2 | 19.5 | 1.53 |
| 3 | 41.9 | 1.39 |
| 4 | 34.2 | - |
| 5 | 53.6 | - |
| 6 | 21.6 | 0.97 (s) |
| 7 | 33.3 | 0.97 (s) |
| 8 | 124.4 | 5.12 (t, 6.1) |
| 9 | 137.9 | - |
| 10 | 39.8 | 2.00 |
| 11 | 26.5 | 2.00 |
| 12 | 123.6 | 5.66 |
| 13 | 131.5 | - |
| 14 | 29.9 | 2.10 |
| 15 | 28.1 | 2.10 |
| 16 | 73.0 | - |
| 17 | 35.5 | 2.20 |
| 18 | 70.3 | 4.78, 4.86 (dd, 3.4, 10.5) |
| 20 | 129.7 | 6.02, 6.19 (s) |
| 21 | 143.0 | - |
| 22 | 100.1 | - |
| 23 | 170.2 | - |
| 24 | 77.1 | - |
| 25 | 102.5 | - |
| O-CH₂ | 64.1 | - |
| O-CH₂-CH₃ | 15.2 | - |
Table 2: ¹H and ¹³C NMR Data for (4E,6E)-dehydro-25-O-methylthis compound [9]
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 39.7 | 1.94 (t, 6.3) |
| 2 | 19.6 | 1.56 |
| 3 | 42.0 | 1.43 |
| 4 | 34.3 | - |
| 5 | 53.7 | - |
| 6 | 21.7 | 1.00 (s) |
| 7 | 33.4 | 1.00 (s) |
| 8 | 124.3 | 5.15 (t, 6.9) |
| 9 | 138.1 | - |
| 10 | 39.9 | 2.04 |
| 11 | 26.6 | 2.04 |
| 12 | 123.5 | 5.69 (m) |
| 13 | 131.6 | - |
| 14 | 29.9 | 2.14 |
| 15 | 28.2 | 2.14 |
| 16 | 73.1 | - |
| 17 | 35.6 | 2.24 |
| 18 | 70.4 | 4.82, 4.90 (dd, 3.4, 10.3) |
| 20 | 129.8 | 6.05, 6.22 (s) |
| 21 | 143.1 | - |
| 22 | 100.2 | - |
| 23 | 170.3 | - |
| 24 | 77.2 | - |
| 25 | 102.5 | - |
| O-CH₃ | 55.3 | 3.57 (s) |
Biological Activity and Assay Protocols
This compound's biological activities are central to its therapeutic potential. The following sections detail its inhibitory effects on PLA2 and its ability to induce apoptosis, along with relevant assay protocols.
Phospholipase A₂ (PLA₂) Inhibition
This compound is a potent, irreversible inhibitor of various PLA₂ enzymes.[2][3] Its inhibitory activity can be quantified by measuring the reduction in PLA₂-mediated hydrolysis of a phospholipid substrate.
This protocol is a general guide for a radiometric PLA₂ assay. Non-radiometric, fluorescence-based assays are also commercially available and can be adapted.
1. Materials:
-
Purified PLA₂ (e.g., from bee venom or cobra venom).
-
Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)phosphatidylcholine).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection.
-
This compound or its derivatives.
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂).
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, PLA₂ enzyme, and varying concentrations of this compound or the test compound.
-
Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the phospholipid substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to PLA₂ activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation: PLA₂ Inhibition by this compound and Derivatives
The following table summarizes the reported IC₅₀ values for the inhibition of various PLA₂ enzymes by this compound.
| Enzyme Source | IC₅₀ (µM) | Reference |
| Bee Venom PLA₂ | ~0.12 | [2] |
| Rattlesnake Venom PLA₂ | 0.7 | [2] |
| Cobra Venom PLA₂ | 1.9 | [2] |
| Porcine Pancreatic PLA₂ | ~30 | [2] |
| P388D1 Macrophage-like Cell PLA₂ | 16 | [11] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in several cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.[4][5][6][7][8] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptosis.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., MG63 osteosarcoma cells) under standard conditions.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
2. Staining and Flow Cytometry:
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
3. Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines
The following table presents the IC₅₀ values for this compound-induced cytotoxicity in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| MG63 | Osteosarcoma | 24 | 8.88 ± 1.10 | [4] |
| MG63 | Osteosarcoma | 48 | 8.66 ± 1.12 | [4] |
| 143B | Osteosarcoma | 24 | 15.07 ± 1.54 | [4] |
| 143B | Osteosarcoma | 48 | 10.93 ± 1.28 | [4] |
| S1T | Leukemia | Not specified | 1.9 | [9] |
| Various Cancer Lines | - | - | 2 - 10 | [12] |
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of phospholipase A2 by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Shows Mutual Interaction between Cellular and Mitochondrial Reactive Species with Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.ums.edu.my [eprints.ums.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of this compound, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic this compound-Type Sesterterpenes from the Sponge Luffariella variabilis Collected in the South China Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: pH-Dependent Activity of Manoalide in PLA2 Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of Manoalide as a phospholipase A2 (PLA2) inhibitor, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory activity of this compound on PLA2 so dependent on pH?
A1: The inhibitory potency of this compound is intrinsically linked to its chemical structure, which exists in a pH-dependent equilibrium. This compound contains a γ-hydroxybutenolide ring that is in equilibrium with an open-ring form containing an α,β-unsaturated aldehyde. The closed, cyclic form is favored at acidic pH values, while the open, more reactive aldehyde form is preferred at alkaline pH (pH > 7.7).[1] It is this aldehyde form that is crucial for the irreversible covalent modification of lysine residues on the PLA2 enzyme, leading to its inactivation.[2][3] The observed pKa for the inhibition by this compound is approximately 7.7, which corresponds to the transition between these two forms.[1]
Q2: I am observing inconsistent inhibition results between experiments. What could be the cause?
A2: Inconsistent results are often attributable to minor variations in the pH of your assay buffer. Given the steep pH-dependence of this compound's activity around its pKa of 7.7, even small shifts in buffer pH can significantly alter the concentration of the active open-ring form, leading to variability in PLA2 inhibition. Ensure your buffers are accurately prepared, calibrated, and stable throughout the experiment.
Q3: Why does my solution turn yellow (absorbance ~437 nm) when I incubate this compound with PLA2?
A3: The development of a yellow chromophore (with a maximum absorbance near 437 nm) is a known phenomenon that occurs when this compound is incubated with PLA2.[4] This color change results from the reaction of this compound with accessible lysine residues on the enzyme.[4][5] Interestingly, this chromophore formation can also occur with free amino acids like lysine, but not with N-terminally blocked analogs, suggesting a specific type of reaction.[4] It is important to note that the rate of this color development and the rate of irreversible enzyme inactivation appear to be independent processes.[4]
Q4: Is this compound a reversible or irreversible inhibitor?
A4: this compound is classified as a potent irreversible inhibitor of PLA2.[2][3][6] It forms stable, covalent bonds with lysine residues on the enzyme, leading to its inactivation.[2][3] The presence of a hemiacetal in the α-hydroxydihydropyran ring is required for this irreversible binding.[2]
Q5: Why is this compound less potent in my crude cell lysate assay compared to a purified enzyme assay?
A5: The apparent potency of this compound can be significantly lower in complex biological mixtures like cell lysates. This is because other proteins and macromolecules present in the lysate, particularly those with reactive lysine residues, can "scavenge" this compound, reducing the effective concentration available to inhibit PLA2.[5] It has been shown that proteins like bovine serum albumin and polymers like poly-L-lysine can protect PLA2 from inactivation by this compound.[5] Therefore, higher concentrations of the inhibitor may be necessary to achieve significant PLA2 inhibition in cellular or lysate-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent or incorrect buffer pH. | Calibrate your pH meter before preparing buffers. Prepare fresh assay buffer for each experiment and verify the final pH. Ensure the pH does not drift during the assay. |
| Low or no inhibition observed | 1. Assay pH is too acidic (pH < 7). 2. This compound degradation. 3. Insufficient pre-incubation time. | 1. Adjust the assay buffer pH to be slightly alkaline (e.g., pH 7.5-8.5) to favor the active, open-ring form of this compound. 2. Prepare fresh solutions of this compound from a stable stock. 3. As an irreversible inhibitor, this compound requires time to covalently modify the enzyme. Pre-incubate PLA2 with this compound for a set period (e.g., 15-30 minutes) before adding the substrate to initiate the reaction. |
| High background signal | Reaction of this compound with other components in the assay, such as free lysine or other proteins in a non-purified system. | If using a chromogenic assay, run a control well containing this compound and all assay components except PLA2 to measure any background signal, which can then be subtracted from the test wells. |
| Inhibition kinetics are complex | The inhibition mechanism is not a simple competitive or non-competitive model. | Kinetic studies with this compound analogs have shown that the inhibition does not follow pure competitive or non-competitive models.[1] This complexity arises from the pH-dependent equilibrium and the irreversible covalent modification. Consider time-dependent inactivation kinetics (kinact/KI) rather than simple IC50 determination for a more accurate characterization. |
Quantitative Data Summary
The inhibitory activity of this compound is highly dependent on the equilibrium between its closed and open forms, governed by a pKa of ~7.7. While specific IC50 values at various pH points are not extensively documented in a single study, the relationship can be summarized as follows:
| pH Range | Predominant this compound Form | Expected PLA2 Inhibitory Activity | Reference |
| Acidic (pH 4.0 - 7.0) | Closed γ-lactone ring | Low / Reversible competition | [1] |
| Near Neutral (pH 7.7) | Equal molar ratio of closed and open forms | Moderate / Transition to irreversible | [1] |
| Alkaline (pH > 8.0) | Open cis form (α,β-unsaturated aldehyde) | High / Potent irreversible inhibition | [1] |
IC50 values have been reported for PLA2 from different sources, highlighting its potent activity under optimal (typically slightly alkaline) conditions:
| Source of PLA2 | IC50 (µM) | Reference |
| Bee Venom (Apis mellifera) | ~ 0.12 | [5] |
| Rattlesnake Venom | ~ 0.7 | [5] |
| Cobra Venom | ~ 1.9 | [5] |
| Porcine Pancreas | ~ 30 | [5] |
Experimental Protocols & Methodologies
Protocol: Spectrophotometric Assay for PLA2 Activity and Inhibition by this compound
This protocol is based on the use of a thio-ester substrate analog, where PLA2 activity releases a free thiol that is detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
1. Reagent Preparation:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100. Critically, adjust the buffer to the desired pH (e.g., pH 8.0 for optimal this compound activity) and verify with a calibrated pH meter.
-
Substrate Solution: Use a thio-PC substrate, such as 1,2-diheptanoylthio-PC. Reconstitute it in the Assay Buffer to a final concentration of ~1.5-2.0 mM.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the Assay Buffer.
-
PLA2 Enzyme Solution: Prepare a working stock of purified PLA2 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate of 0.01-0.1 absorbance units per minute.
-
This compound Inhibitor Solutions: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve the desired final concentrations for the inhibition assay.
2. Assay Procedure (96-well plate format):
-
Enzyme & Inhibitor Pre-incubation:
-
To appropriate wells, add 10 µL of Assay Buffer (for control) or 10 µL of this compound solution at various concentrations.
-
Add 10 µL of the PLA2 enzyme solution to each well.
-
Mix gently and pre-incubate the plate for 30 minutes at room temperature to allow for the irreversible inhibition to occur.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the Substrate Solution and DTNB solution.
-
Initiate the reaction by adding 200 µL of the reaction mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at 414 nm every minute for 15-20 minutes. The rate of change in absorbance is proportional to PLA2 activity.
-
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor) rate.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Mechanism of pH-Dependent PLA2 Inhibition by this compound
Caption: pH-dependent equilibrium of this compound and its irreversible reaction with PLA2.
Experimental Workflow for Assessing pH-Dependent Inhibition
Caption: Workflow for determining this compound's IC50 for PLA2 at different pH values.
References
- 1. The inhibition of phospholipase A2 by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Protein Interference in Manoalide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Manoalide. This guide directly addresses specific issues users might encounter due to protein interference during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural sesterterpenoid isolated from the marine sponge Luffariella variabilis. Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2) enzymes. This inhibition occurs through the formation of a covalent bond between this compound and the ε-amino group of lysine residues on the PLA2 enzyme. This covalent modification inactivates the enzyme, preventing the hydrolysis of phospholipids and the subsequent production of pro-inflammatory mediators.
Q2: Why am I seeing lower than expected inhibition of PLA2 in my assay?
Lower than expected inhibition by this compound is often due to protein interference in the experimental system. Other proteins present in your sample, such as serum albumin or other cytosolic proteins, can also react with this compound through their lysine residues. This non-specific binding sequesters this compound, reducing the effective concentration available to inhibit your target PLA2.
Q3: How can I confirm that protein interference is affecting my results?
To confirm protein interference, you can perform a control experiment. Compare the IC50 value of this compound on your target PLA2 in a simple buffer system versus a buffer system supplemented with a non-target protein, such as bovine serum albumin (BSA). A significant increase in the IC50 in the presence of BSA would indicate that protein interference is a factor.
Troubleshooting Guides
Problem: High background signal or inconsistent results in my PLA2 inhibition assay.
High background or variability can be caused by the presence of interfering substances in your sample.
Solution:
-
Sample Preparation: Ensure your sample is free of particulates by centrifugation.
-
Removal of Interfering Substances: Small molecules that can interfere with the assay should be removed. Dialysis is an effective method for removing small molecular weight contaminants.
-
Protein Precipitation: To remove larger interfering proteins, protein precipitation using trichloroacetic acid (TCA) or acetone can be employed.
Detailed Protocol: Trichloroacetic Acid (TCA) Precipitation
-
Sample Preparation: To 100 µL of your protein sample, add 25 µL of ice-cold 100% (w/v) TCA.
-
Incubation: Vortex the mixture and incubate on ice for 15-30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant which contains the interfering substances.
-
Protein Pellet Wash: Wash the protein pellet with 200 µL of ice-cold acetone to remove any remaining TCA.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your PLA2 assay.
Quantitative Data Summary
The inhibitory potency of this compound can vary significantly depending on the source of the phospholipase A2 enzyme and the presence of other proteins.
| Phospholipase A2 Source | IC50 (µM) | Notes |
| Bee Venom (Apis mellifera) | ~ 0.12 | Highly sensitive to this compound. |
| Rattlesnake Venom | ~ 0.7 | Intermediate sensitivity. |
| Cobra Venom | ~ 1.9 | Intermediate sensitivity. |
| Porcine Pancreas | ~ 30 | Relatively resistant to this compound. |
| Mammalian Cytosol | ≥ 30 | The presence of other cytosolic proteins significantly increases the IC50. |
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action
Caption: Covalent modification of a PLA2 lysine residue by this compound leads to enzyme inactivation.
Troubleshooting Workflow for Protein Interference
Caption: A logical workflow to diagnose and resolve protein interference in this compound experiments.
Optimizing Manoalide Concentration for Cell-Based Assays: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is Manoalide and what is its primary mechanism of action?
This compound is a naturally occurring sesterterpenoid isolated from the marine sponge Luffariella variabilis.[1] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2).[2][3][4] PLA2 is a key enzyme responsible for the release of arachidonic acid from cell membranes, which is a precursor for various pro-inflammatory mediators like prostaglandins and leukotrienes.[2][5][6][7] By inhibiting PLA2, this compound effectively blocks the inflammatory cascade.[2] Additionally, this compound has been reported to act as a calcium channel blocker.[8]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published literature, a good starting point for most cell-based assays is in the low micromolar (µM) range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing a high-concentration stock solution.[9][10][11][12][13][14] For example, a 20 mM stock solution can be prepared in DMSO.[14] It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11][15]
Q4: What are the known cellular effects of this compound?
Beyond its anti-inflammatory effects, this compound has been shown to induce cytotoxicity in various cancer cell lines.[1] This cytotoxic effect is often mediated by the induction of oxidative stress and apoptosis.[1][9][10] It is important to consider these effects when designing experiments and interpreting results, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge in cell-based assays.[16]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell-based Variability | Inconsistent cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Variable cell seeding density | Ensure a uniform single-cell suspension before plating and use a consistent seeding density across all wells and experiments.[17] | |
| Changes in cell culture media or serum lots | Test new batches of media and serum for their impact on cell growth and drug sensitivity before use in critical experiments. | |
| Compound-related Issues | Inaccurate stock concentration or dilutions | Verify the concentration of your this compound stock solution and ensure accurate serial dilutions are prepared for each experiment. |
| Degradation of this compound | Prepare fresh dilutions from a frozen stock for each experiment. Protect the stock solution from light and multiple freeze-thaw cycles. | |
| Assay-specific Problems | Inconsistent incubation times | Maintain precise and consistent incubation times for drug treatment across all experiments. |
| Edge effects on multi-well plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media.[18] |
Issue 2: High Background in Cell Viability Assays (e.g., MTT, MTS)
High background absorbance can obscure the true signal from the cells.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Reagent Issues | Contamination of MTT/MTS reagent | Prepare fresh reagent for each experiment and store it protected from light. |
| Interference from phenol red in the media | Use phenol red-free media during the assay incubation steps.[18] | |
| Experimental Conditions | Microbial contamination | Regularly check cell cultures for any signs of contamination. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of a suitable solubilization solution (e.g., DMSO or an acidified SDS solution) and gentle agitation.[18][19] |
Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations
Observing cell death at concentrations lower than expected can be due to several factors.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Solvent Toxicity | High final DMSO concentration | Calculate and ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1% for sensitive cells, and generally not exceeding 0.5%).[11][15] Run a vehicle control with the same DMSO concentration as the highest this compound treatment. |
| Cell Line Sensitivity | High sensitivity of the specific cell line to this compound | Perform a preliminary dose-response experiment with a wider range of concentrations to accurately determine the cytotoxic range for your cell line. |
| Compound Purity | Impurities in the this compound sample | Ensure you are using a high-purity grade of this compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for assessing the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete medium from a stock solution in DMSO. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Gently mix on a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.[20]
-
Visualizations
Caption: this compound's inhibition of the PLA2 inflammatory pathway.
Caption: General workflow for a cell cytotoxicity assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Shows Mutual Interaction between Cellular and Mitochondrial Reactive Species with Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Natural product this compound promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 20. clyte.tech [clyte.tech]
Navigating the Labyrinth of Manoalide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Manoalide, a potent anti-inflammatory sesterterpenoid isolated from the marine sponge Luffariella variabilis, presents a formidable challenge to synthetic chemists. Its complex architecture, characterized by a dense array of stereocenters and sensitive functional groups, demands a meticulously planned and executed synthetic strategy. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during the synthesis of this intricate natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main hurdles in this compound synthesis revolve around three key areas:
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Stereocontrol: Establishing the correct stereochemistry of the multiple chiral centers, particularly the trisubstituted C6-C7 double bond and the stereocenters within the complex side chain at positions C24 and C25, is a significant challenge.
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Construction of Heterocyclic Moieties: The synthesis of the sensitive γ-hydroxybutenolide and the dihydropyranone rings requires carefully chosen methodologies to avoid side reactions and ensure correct functionality. The masked aldehyde nature of these rings is crucial for this compound's biological activity.
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Protecting Group Strategy: The presence of multiple reactive functional groups necessitates a robust and orthogonal protecting group strategy to mask and unmask specific sites selectively throughout the synthetic sequence.
Q2: Which synthetic strategies have been most successful in addressing the stereochemical challenges?
A2: Several strategies have been employed with varying degrees of success. Notably:
-
Carbo-magnesiation: This approach has proven effective in constructing the trisubstituted C6-C7 double bond with a high degree of stereocontrol.
-
Copper(I)-catalyzed Coupling: This method has been utilized for the stereoselective formation of key carbon-carbon bonds in the side chain.
-
1,2-Metallate Rearrangement: This strategy has been applied to construct the core structure with good stereochemical control.
Q3: What is the significance of the γ-hydroxybutenolide moiety, and what are the common issues in its formation?
A3: The γ-hydroxybutenolide ring contains a masked aldehyde that is essential for this compound's irreversible inhibition of phospholipase A2 (PLA2), the enzyme responsible for its anti-inflammatory activity. Common challenges in its synthesis include:
-
Ring Opening: The furan ring precursor is susceptible to acid- or base-catalyzed ring-opening side reactions.
-
Control of Oxidation State: Achieving the correct oxidation state at the C4 position to form the hemiacetal is critical and can be complicated by over-oxidation or rearrangement.
-
Epimerization: The stereocenter at C4 is prone to epimerization under certain reaction conditions.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in the Formation of the C6-C7 Trisubstituted Double Bond
| Symptom | Possible Cause | Suggested Solution |
| Low E/Z selectivity | Incomplete reaction or isomerization under reaction/workup conditions. | Optimize reaction time and temperature. Ensure anhydrous conditions. Use a sterically demanding reagent to favor the desired isomer. Consider a different catalytic system (e.g., different ligand for a metal-catalyzed reaction). |
| Formation of multiple isomers | Non-stereospecific reaction. | Employ a substrate-controlled or reagent-controlled stereoselective reaction. The use of a chiral auxiliary or catalyst may be necessary. |
| Low yield of the desired isomer | Competing side reactions. | Screen different solvents and temperatures to disfavor side reactions. Ensure high purity of starting materials. |
Problem 2: Difficulty in the Stereocontrolled Synthesis of the C24 and C25 Stereocenters
| Symptom | Possible Cause | Suggested Solution |
| Formation of a diastereomeric mixture | Poor facial selectivity in a nucleophilic addition or reduction step. | Utilize a chiral reducing agent (e.g., CBS reagent) or a chiral nucleophile. Employ substrate-controlled diastereoselection by introducing a bulky protecting group on a nearby stereocenter to direct the incoming reagent. |
| Epimerization at C24 or C25 | Basic or acidic conditions during reaction or purification. | Use buffered reaction conditions. Employ milder deprotection strategies. Utilize purification techniques that avoid prolonged exposure to acidic or basic media (e.g., rapid flash chromatography with a neutral solvent system). |
Problem 3: Low Yield or Decomposition during the Formation of the γ-Hydroxybutenolide Ring
| Symptom | Possible Cause | Suggested Solution |
| Formation of ring-opened byproducts | Harsh acidic or basic conditions. | Use milder reagents for oxidation of the furan precursor (e.g., singlet oxygen, MCPBA at low temperature). Maintain strict pH control during the reaction and workup. |
| Over-oxidation to the corresponding lactone | Use of a strong oxidizing agent. | Employ a more selective oxidant such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Carefully monitor the reaction progress by TLC or LC-MS to avoid over-oxidation. |
| Low yield of the desired hemiacetal | Instability of the hemiacetal. | Protect the hemiacetal hydroxyl group in situ immediately after its formation. Use a biphasic reaction system to remove the product from the reactive environment as it is formed. |
Summary of Synthetic Approaches
| Synthetic Strategy | Key Reaction(s) | Advantages | Potential Challenges |
| Carbo-magnesiation Approach | Carbo-magnesiation of a propargyl alcohol derivative. | High stereocontrol for the C6-C7 double bond. | Requires careful handling of organometallic reagents. |
| Copper(I)-Catalyzed Coupling | Cu(I)-catalyzed coupling of a Grignard reagent with a metallated cyclic enol ether. | Good stereocontrol for the formation of homoallylic alkenol products. | Elaboration of the coupling products to the final target can be challenging. |
| 1,2-Metallate Rearrangement | 1,2-metallate rearrangement of a higher-order cuprate. | Convergent approach. | Requires the synthesis of complex organocuprate reagents. |
| Palladium-Catalyzed Carbonylation | Pd(0)-catalyzed carbonylation of an iodoalkene. | Efficient formation of the dihydropyranone ring. | Sensitivity of the catalyst to impurities. |
Key Experimental Protocols
Note: The following protocols are representative examples based on common synthetic transformations used in the total synthesis of complex natural products and should be adapted and optimized for specific substrates and scales.
Protocol 1: Stereoselective Formation of a Trisubstituted Alkene via Carbo-magnesiation
-
Preparation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (Argon), add magnesium turnings. Add a solution of the corresponding alkyl or vinyl halide in anhydrous THF dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.
-
Carbo-magnesiation Reaction: Cool the Grignard reagent to -78 °C. To a separate flame-dried flask, add the propargylic alcohol substrate and dissolve in anhydrous THF. Add a solution of a suitable copper(I) salt (e.g., CuCN) or other catalyst as required by the specific procedure. Add the Grignard reagent dropwise to the solution of the propargylic alcohol at -78 °C.
-
Quenching and Workup: Allow the reaction to warm to the specified temperature and stir for the designated time. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired stereoisomer.
Protocol 2: Formation of the γ-Hydroxybutenolide Moiety via Photooxidation of a Furan Precursor
-
Reaction Setup: In a photochemical reactor equipped with a cooling system and a suitable light source (e.g., a sodium lamp), dissolve the furan-containing intermediate and a photosensitizer (e.g., Rose Bengal) in an appropriate solvent (e.g., methanol or acetone).
-
Photooxidation: Bubble a gentle stream of oxygen through the solution while irradiating with the light source. Maintain the temperature at a low value (e.g., -78 °C to 0 °C) to minimize side reactions. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Reduction of the Endoperoxide: After completion of the photooxidation, add a reducing agent (e.g., thiourea or dimethyl sulfide) to the reaction mixture to reduce the intermediate endoperoxide to the corresponding diol.
-
Cyclization and Hemiacetal Formation: The resulting diol can be cyclized to the γ-hydroxybutenolide under mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the product by flash column chromatography, taking care to use a neutral or slightly acidic solvent system to avoid decomposition of the sensitive hemiacetal.
Visualizations
Caption: Troubleshooting logic for poor stereoselectivity.
Caption: A generalized workflow for this compound total synthesis.
Technical Support Center: Optimizing Manoalide Yield from Luffariella variabilis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working on the extraction and purification of manoalide from its natural source, the marine sponge Luffariella variabilis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve your experimental yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Luffariella variabilis?
A1: The yield of this compound can vary significantly between individual sponges. However, typical concentrations are in the range of 15-20 mg per gram of the sponge's dry weight.[1] It is important to note that the most abundant related compound is often this compound monoacetate, with yields of 35 to 70 mg per gram of dry weight.[1]
Q2: Can the production of this compound in the sponge be increased through environmental stimulation?
A2: Current research suggests that the production of this compound and its analogues in Luffariella variabilis is "hardwired" at the population level. This means that factors such as season, depth, and location have little impact on the concentration of these metabolites.[1] Attempts to induce increased production through methods like simulated predation have been unsuccessful.
Q3: What is the best strategy for obtaining a high yield of this compound?
A3: Given the inherent variability in this compound concentration, the most effective strategy is to screen individual sponges and select those that are naturally high-yielding.[1] While overall production is consistent across populations, some individual sponges consistently produce higher levels of this compound and this compound monoacetate.[1]
Q4: What are the main challenges in the extraction and purification of this compound?
A4: The primary challenges include the inherent variability in yield between sponge specimens and the potential for the formation of artifacts during the extraction process. This compound is a hemiacetal, and the use of alcohol-based solvents like methanol or ethanol can lead to the formation of 24-O-methylthis compound or 24-O-ethylthis compound, respectively. Additionally, as with many natural products, degradation due to factors like temperature, pH, and light exposure can be a concern.
Q5: What are the known analogues of this compound found in Luffariella variabilis?
A5: Besides this compound and this compound monoacetate, other common analogues include seco-manoalide, luffariellin A, and luffariellin B.[1][2] Several other this compound-related sesterterpenes have also been isolated from this sponge.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and purification.
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Steps |
| Low-Yielding Sponge Specimen | - Screen multiple individual sponges for their this compound content before large-scale extraction. - If possible, collect samples from different locations to assess population variability. |
| Inefficient Extraction | - Ensure the sponge material is properly dried (e.g., freeze-dried) and ground to a fine powder to maximize surface area for solvent penetration. - Optimize the solvent-to-sample ratio; a common starting point is 10:1 or 20:1 (v/w). - Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially improve efficiency and reduce extraction time. |
| Degradation During Extraction | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40-45°C.[3] - Protect the extract from light by using amber glassware or covering containers with aluminum foil. |
| Losses During Purification | - Optimize the chromatography conditions (e.g., column type, mobile phase gradient) to ensure good separation of this compound from other compounds. - Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid accidental discarding of product-containing fractions. |
Issue 2: Presence of Unexpected Peaks in HPLC/NMR (Artifact Formation)
| Possible Cause | Troubleshooting Steps |
| Use of Alcoholic Solvents | - Avoid using methanol or ethanol as extraction or chromatography solvents if the formation of 24-O-alkylated this compound derivatives is a concern. - If their use is unavoidable, be aware of the potential for these artifacts and characterize all major peaks. |
| Degradation During Storage | - Store purified this compound and extracts at low temperatures (e.g., -20°C or -80°C) in a non-alcoholic solvent. - Minimize exposure to air and light by storing under an inert atmosphere (e.g., argon or nitrogen) in amber vials. |
| pH-Mediated Degradation | - Maintain a neutral pH during extraction and purification steps unless a specific protocol requires acidic or basic conditions. This compound's butenolide and lactol functionalities may be susceptible to hydrolysis under strong acidic or basic conditions. |
Section 3: Quantitative Data
Table 1: Typical Yields of this compound and its Analogues from Luffariella variabilis
| Compound | Yield (mg/g dry weight) | Reference |
| This compound Monoacetate | 35 - 70 | [1] |
| This compound | 15 - 20 | [1] |
| Luffariellin A | 0 - 3 | [1] |
| Seco-manoalide | 0 - 3 | [1] |
Section 4: Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is adapted from methodologies described for the isolation of this compound-related compounds.[3]
1. Sample Preparation:
- Freeze-dry the wet sponge sample to a constant weight.
- Grind the dried sponge material into a fine powder.
2. Extraction:
- Macerate the powdered sponge material in methanol (MeOH) at room temperature for 1-2 weeks. Use a sample-to-solvent ratio of approximately 1:2 (w/v).
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator with a water bath temperature of 40-45°C.
3. Solvent Partitioning:
- Partition the concentrated residue between ethyl acetate (EtOAc) and water (H₂O).
- Separate the layers and concentrate the EtOAc extract.
- Further partition the EtOAc extract between n-hexane and 90% aqueous MeOH.
- Collect the aqueous MeOH layer, which will contain the more polar this compound and its analogues.
4. Preliminary Purification:
- Subject the concentrated aqueous MeOH layer to Open Column Chromatography (OCC) on a reversed-phase stationary phase (e.g., ODS).
- Elute with a stepwise gradient of increasing MeOH in H₂O.
- Combine fractions containing this compound (as determined by TLC or HPLC analysis).
- Further purify the combined fractions using silica gel flash chromatography with a gradient of n-hexane:EtOAc.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
This is a general protocol that should be optimized for your specific instrument and column.
1. HPLC System and Column:
- Use a preparative or semi-preparative HPLC system.
- A reversed-phase C18 column (e.g., Cosmosil 5C18-AR-II, 10 x 250 mm) is a suitable choice.[3]
2. Mobile Phase:
- Prepare a mobile phase of 85% MeOH in H₂O.[3] The exact percentage may need to be adjusted based on the preliminary analysis of your extract.
- Isocratic elution is often sufficient for the final purification step.
3. Sample Preparation and Injection:
- Dissolve the partially purified, dried fraction in a small volume of the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Inject the sample onto the column.
4. Detection and Fraction Collection:
- Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
- Collect fractions corresponding to the this compound peak.
5. Post-Purification:
- Combine the pure fractions and remove the solvent under reduced pressure.
- Store the purified this compound at low temperature (-20°C or below) under an inert atmosphere.
Section 5: Visualizations
References
How to prevent degradation of Manoalide in solution
This technical support center provides guidance on the proper handling, storage, and use of Manoalide in research applications, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anti-inflammatory and analgesic sesterterpenoid originally isolated from the marine sponge Luffariella variabilis.[1] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[2][3] this compound achieves this by covalently binding to lysine residues on the PLA2 enzyme.[2]
Q2: What are the key chemical features of this compound that I should be aware of for its handling?
A2: this compound possesses several reactive functional groups that are critical for its biological activity but also render it susceptible to degradation. These include a γ-hydroxybutenolide ring and an α-hydroxydihydropyran ring, which exists in equilibrium with open-chain aldehyde forms.[2][4] The closed-ring structure is considered the active form of the molecule.[4] The presence of these functionalities makes this compound sensitive to hydrolysis, oxidation, and reaction with nucleophiles.
Q3: What are the general recommendations for storing solid this compound?
A3: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure its long-term stability.
Troubleshooting Guide: Preventing Degradation of this compound in Solution
This guide addresses common issues encountered when preparing and using this compound solutions for experiments.
Issue 1: Loss of biological activity of this compound solution over a short period.
Possible Cause: Degradation of this compound in the prepared solution due to inappropriate solvent, pH, or storage conditions.
Solutions:
-
Solvent Selection: Prepare stock solutions in anhydrous, high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) or absolute ethanol. Avoid using aqueous buffers for stock solutions. For working solutions, minimize the time this compound is in an aqueous medium.
-
pH of Aqueous Buffers: If aqueous buffers are necessary for your experiment, it is recommended to use a slightly acidic to neutral pH range (pH 6.0-7.4). This compound's reactivity with lysine residues, a key step in its mechanism of action and a likely degradation pathway, is pH-dependent and increases at alkaline pH.
-
Temperature: Prepare and handle this compound solutions at low temperatures (on ice) whenever possible. For short-term storage (a few hours), keep the solution on ice. For longer-term storage, aliquots of the stock solution should be stored at -80°C.
-
Light Exposure: Protect this compound solutions from light by using amber vials or by wrapping the container with aluminum foil.
Issue 2: Inconsistent experimental results using this compound.
Possible Cause: Inconsistent concentration of active this compound due to degradation during storage or handling.
Solutions:
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes immediately after preparation.[5]
-
Freshly Prepared Working Solutions: Prepare working dilutions from the frozen stock solution immediately before each experiment. Do not store diluted aqueous solutions of this compound.
-
Avoid Contaminants: Ensure that solvents and buffers are free from nucleophilic contaminants, such as primary amines (e.g., Tris buffer), which can react with this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood, prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO or absolute ethanol.
-
Vortex briefly to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[3][6]
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound and detect degradation products.
-
Protocol 3: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating non-polar compounds and their more polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to identify the optimal wavelength and to check for peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or Absolute Ethanol | Minimizes hydrolysis and ensures good solubility. |
| Working Solution Buffer | pH 6.0 - 7.4 (e.g., phosphate buffer) | Avoids alkaline conditions which can accelerate degradation. |
| Stock Solution Storage | -80°C in single-use aliquots | Minimizes degradation and prevents freeze-thaw cycles.[5] |
| Working Solution Storage | Prepare fresh before use; keep on ice | Reduces degradation rate in aqueous media. |
| Light Exposure | Protect from light (use amber vials) | Prevents potential photolytic degradation. |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Manoalide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Manoalide, a potent sesterterpenoid derived from the marine sponge Luffariella variabilis. This guide is designed to assist you in troubleshooting unexpected experimental results and to provide clear protocols and data to support your research endeavors. This compound is a powerful tool in cellular biology, primarily known for its irreversible inhibition of phospholipase A2 (PLA2) and its effects on calcium signaling pathways. However, like any complex molecule, its use can present challenges. This resource aims to provide solutions to common issues and a deeper understanding of its molecular interactions.
Troubleshooting Common Issues
This section addresses frequently encountered problems during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question: Why am I observing lower than expected potency or a complete lack of PLA2 inhibition?
Answer: Several factors can contribute to reduced or absent PLA2 inhibition by this compound.
-
Compound Integrity: this compound's activity is dependent on its chemical structure, particularly its γ-hydroxybutenolide and α-hydroxydihydropyran rings.[1] Improper storage or handling can lead to degradation. Ensure your stock solutions are fresh and have been stored correctly (protected from light and at a low temperature). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Presence of Nucleophiles in Assay Buffer: this compound irreversibly inhibits PLA2 by forming covalent bonds with lysine residues.[2] High concentrations of other nucleophiles in your assay buffer, such as primary amines (e.g., Tris buffer) or sulfhydryl groups, can react with this compound, reducing its effective concentration available to inhibit PLA2. Consider using a buffer with a lower nucleophilic character, such as HEPES.
-
High Protein Concentration in the Assay: Proteins in the assay medium, such as bovine serum albumin (BSA), can protect PLA2 from inactivation by this compound.[3] This is thought to be due to non-specific binding of this compound to these proteins. If your assay requires the presence of other proteins, you may need to increase the concentration of this compound to achieve the desired level of inhibition.
-
Pre-incubation Time: As an irreversible inhibitor, this compound's inhibitory effect is time-dependent. A short incubation time with the enzyme before adding the substrate may not be sufficient to achieve complete inhibition. It is recommended to pre-incubate this compound with PLA2 for a sufficient period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Source of PLA2: Different isoforms and sources of PLA2 exhibit varying sensitivities to this compound. For instance, bee venom PLA2 is highly sensitive, while porcine pancreatic PLA2 is relatively resistant.[3] Ensure that the PLA2 you are using is known to be sensitive to this compound and consider the reported IC50 values for your specific enzyme source.
Question: My calcium imaging experiments are showing inconsistent or unexpected changes in intracellular calcium levels after this compound treatment. What could be the cause?
Answer: this compound's effect on calcium signaling is complex, acting as a calcium channel blocker.[4] Unexpected results can arise from several sources.
-
Off-Target Effects: Beyond its primary targets, this compound has been reported to have other cellular effects, including the induction of reactive oxygen species (ROS). Fluctuations in ROS levels can indirectly impact calcium signaling. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to dissect the direct effects on calcium channels from indirect effects mediated by oxidative stress.
-
Cell Health: Alterations in cell health and viability can lead to dysregulation of calcium homeostasis. Ensure that the concentration of this compound used is not causing significant cytotoxicity in your cell line, which could lead to non-specific leakage of calcium. Perform a viability assay (e.g., MTT or trypan blue exclusion) at the concentrations and time points used in your calcium imaging experiments.
-
Stereoisomer Purity: this compound exists as different stereoisomers, and their biological activities can vary.[5] If you are using a synthetic or purified form of this compound, confirm the stereoisomeric purity, as a mixture of isomers could lead to variable results.
Question: I am observing high background or variability in my apoptosis assays with this compound. How can I troubleshoot this?
Answer: High background or variability in apoptosis assays can be due to several factors.
-
Cytotoxicity vs. Apoptosis: At higher concentrations, this compound can induce necrosis in addition to apoptosis, leading to a mixed cell death profile. This can result in a "smear" in flow cytometry plots or inconsistent results in other apoptosis assays. It is crucial to perform a dose-response and time-course experiment to identify the optimal concentration and incubation time that induces apoptosis with minimal necrosis.
-
Solvent Effects: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells and induce apoptosis or necrosis independently. Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.1%) and that you include a vehicle control (cells treated with the same concentration of DMSO without this compound) in all your experiments.
-
Assay-Specific Issues: For Annexin V/PI staining, ensure that your cell harvesting technique is gentle to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining. For caspase activation assays, ensure that your cell lysates are prepared correctly and that the assay is performed within the linear range of detection.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound? this compound is primarily known as an irreversible inhibitor of phospholipase A2 (PLA2). It forms a covalent bond with lysine residues on the enzyme, leading to its inactivation.[2] It also inhibits phospholipase C (PLC) and acts as a calcium channel blocker.[4]
What are the known off-target effects of this compound? Besides PLA2 and PLC, this compound has been reported to inhibit DNA topoisomerase.[6] It can also induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction.
What is the recommended solvent and storage condition for this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Stock solutions should be stored at -20°C or -80°C and protected from light. To maintain stability, it is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Is this compound stable in cell culture medium? The stability of this compound in aqueous solutions like cell culture medium can be limited. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment. The presence of proteins in the medium can also affect its stability and availability.[3]
Quantitative Data Summary
The inhibitory potency of this compound and its stereoisomers varies depending on the cell line and the specific PLA2 enzyme. The following tables summarize some of the reported half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Molt 4 | Leukemia | Not Specified | 0.50 - 7.67 |
| K562 | Leukemia | Not Specified | 0.50 - 7.67 |
| Sup-T1 | Leukemia | Not Specified | 0.50 - 7.67 |
| U937 | Leukemia | Not Specified | 0.50 - 7.67 |
Data for 24R,25S-isomers of this compound derivatives.[5]
Table 2: IC50 Values of this compound against various Phospholipase A2 Enzymes
| Enzyme Source | IC50 (µM) |
| Bee venom (Apis mellifera) | ~0.12 |
| Rattlesnake venom | 0.7 |
| Cobra venom | 1.9 |
| Porcine pancreas | ~30 |
| Mammalian cytosol | >30 |
[3]
Detailed Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline for a radiometric assay to measure the inhibition of PLA2 by this compound.
Materials:
-
Purified PLA2 (e.g., from bee venom)
-
Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonyl-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 100 mM HEPES, 10 mM CaCl₂, pH 7.5)
-
This compound stock solution in DMSO
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO without this compound).
-
In a microcentrifuge tube, add the desired amount of purified PLA2 enzyme.
-
Add the diluted this compound or vehicle control to the enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture for 30-60 minutes at the desired temperature (e.g., 37°C) to allow for irreversible inhibition.
-
Prepare the substrate solution by adding the radiolabeled phospholipid to the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to the pre-incubated enzyme-inhibitor mixture.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Extract the released radiolabeled fatty acid by vortexing and centrifuging the mixture.
-
Transfer an aliquot of the organic phase containing the fatty acid to a scintillation vial.
-
Evaporate the solvent and add the scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
Intracellular Calcium Imaging using Fura-2 AM
This protocol outlines the measurement of intracellular calcium changes in response to this compound.
Materials:
-
Cells cultured on glass coverslips
-
Fura-2 AM stock solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution in DMSO
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Wash the cells grown on coverslips twice with HBSS.
-
Prepare the Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove the extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Prepare the this compound treatment solution by diluting the stock solution in HBSS to the desired final concentration.
-
Perfuse the cells with the this compound solution and continuously record the fluorescence ratio to observe changes in intracellular calcium concentration.
-
At the end of the experiment, you can add a calcium ionophore (e.g., ionomycin) followed by a calcium-free solution containing EGTA to calibrate the fluorescence signal.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells in the supernatant) by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism and experimental application.
Caption: this compound's primary mechanisms of action.
Caption: Experimental workflow for the PLA2 inhibition assay.
Caption: Troubleshooting logic for low PLA2 inhibition.
References
- 1. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Manoalide Stereoisomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with Manoalide and its stereoisomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on the critical role of stereochemistry in determining biological outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of our this compound samples. What could be the cause?
A1: The most likely cause of variability in the biological activity of this compound is the stereoisomeric composition of your samples. This compound has stereocenters, and different stereoisomers can exhibit markedly different potencies. For instance, in studies on leukemic cancer cell lines, the (24R, 25S)-isomers of this compound have been shown to be the most potent.[1] It is crucial to source this compound from a reputable supplier who can provide a certificate of analysis detailing the stereoisomeric purity. If you are synthesizing this compound in-house, careful stereocontrolled synthesis and purification are essential.
Q2: Our experimental results with this compound are inconsistent with published data, despite using the same cell line and similar conditions. What should we troubleshoot?
A2: Discrepancies between your results and published findings can arise from several factors related to the specific stereoisomers of this compound used. We recommend the following troubleshooting steps:
-
Verify Stereoisomer Composition: If possible, have the stereoisomeric purity of your this compound sample analytically confirmed.
-
Consult the Literature for Stereospecific Effects: Carefully review the publications you are referencing to determine if a specific stereoisomer was used. The biological activity of this compound is configuration-dependent.[1]
-
Consider Off-Target Effects: this compound is primarily known as a phospholipase A2 (PLA2) inhibitor, but it also exhibits other activities, such as inhibition of topoisomerase I and II, and interaction with the NLRP3 inflammasome. The stereochemistry of this compound may influence its affinity for these different targets.
-
Review Experimental Protocols: Ensure all experimental parameters, including cell passage number, serum concentration in media, and incubation times, are as close as possible to the published methods.
Q3: We are seeing unexpected cytotoxicity in our experiments. Is this a known effect of this compound?
A3: Yes, this compound can induce cytotoxicity, and this effect is also stereoisomer-dependent. The anti-proliferative mechanism of action for potent stereoisomers, such as (24R, 25S)-manoalide, involves the induction of apoptosis. This is often mediated through the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). If you are observing higher-than-expected cytotoxicity, it's possible you are using a more potent stereoisomer or a mixture enriched in it.
Troubleshooting Guides
Issue: Inconsistent PLA2 Inhibition
If you are experiencing inconsistent results in your phospholipase A2 (PLA2) inhibition assays, consider the following:
-
Purity of this compound: As with other assays, the stereoisomeric purity of your this compound is critical.
-
Enzyme Source: The sensitivity of PLA2 to this compound can vary depending on the source of the enzyme (e.g., bee venom, snake venom, mammalian).
-
Assay Conditions: Ensure that the pH and concentration of co-factors like Ca2+ are optimal and consistent across experiments.
-
Irreversible Inhibition: this compound is an irreversible inhibitor of PLA2, forming a covalent bond with lysine residues. Ensure your pre-incubation times are sufficient for the inhibition to occur.
Issue: Off-Target Effects
If you suspect off-target effects are influencing your results, the following steps can help you investigate:
-
Use of a Less Active Stereoisomer as a Control: If available, using a known less active stereoisomer of this compound as a negative control can help differentiate between on-target and off-target effects.
-
Alternative PLA2 Inhibitors: Employing a structurally different PLA2 inhibitor can help confirm if the observed phenotype is due to PLA2 inhibition.
-
Direct Measurement of Off-Target Activity: If you hypothesize a specific off-target, such as topoisomerase, you can perform direct assays to measure the inhibitory activity of your this compound sample on that target.
Data Presentation
Table 1: Configuration-Dependent Anti-proliferative Activity of this compound Stereoisomers
| Compound/Stereoisomer | Cell Line | IC50 (µM) |
| (24R, 25S)-Manoalide | Molt 4 | 0.50 |
| (24R, 25S)-Manoalide | K562 | 7.67 |
| Other Stereoisomers | Molt 4 | >10 |
| Other Stereoisomers | K562 | >10 |
Data summarized from a study on the anti-leukemic effects of this compound stereoisomers.[1]
Mandatory Visualizations
Caption: Inhibition of the PLA2 signaling pathway by this compound.
Caption: Troubleshooting workflow for experimental variability.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific enzyme source and substrate.
Materials:
-
Purified PLA2 enzyme
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
This compound stereoisomers of known concentration
-
Fluorescent or colorimetric probe for detecting fatty acid release
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound stereoisomers in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stereoisomers in assay buffer.
-
In a 96-well plate, add the PLA2 enzyme to each well.
-
Add the different concentrations of this compound stereoisomers to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the irreversible inhibition to occur.
-
Initiate the enzymatic reaction by adding the phospholipid substrate to each well.
-
Incubate the plate for a set period, during which the enzyme will hydrolyze the substrate.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA if the enzyme is calcium-dependent).
-
Add the detection reagent that will react with the released fatty acids to produce a fluorescent or colorimetric signal.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound stereoisomer and determine the IC50 value.
MTT Assay for Cell Viability
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stereoisomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound stereoisomers for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4][5][6]
Mitochondrial Membrane Potential Assay
This protocol uses a fluorescent dye (e.g., JC-1 or TMRE) to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stereoisomers
-
Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or TMRE)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and treat them with different concentrations of this compound stereoisomers for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in a medium containing the mitochondrial membrane potential dye and incubate at 37°C for the time recommended by the manufacturer (typically 15-30 minutes).
-
Wash the cells with FACS buffer to remove the excess dye.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
For JC-1, healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers). For TMRE, a decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Quantify the percentage of cells with depolarized mitochondria in each treatment group.[7][8][9][10][11]
References
- 1. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. protocols.io [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Cell permeability issues with Manoalide and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with Manoalide.
Troubleshooting Guide
Q1: I am not observing the expected intracellular effect of this compound in my cell-based assay. Could this be a permeability issue?
A1: This is a strong possibility. While this compound is used in numerous cell-based assays, its effectiveness can be limited by its ability to cross the cell membrane and reach its intracellular target, phospholipase A2 (PLA2). One study has suggested that high concentrations of this compound may be necessary to inactivate intracellular PLA2, as cellular proteins might protect the enzyme from the inhibitor[1]. This implies that suboptimal intracellular concentrations could be a limiting factor.
To troubleshoot this, consider the following:
-
Increase Incubation Time: Allowing for a longer exposure time may facilitate greater accumulation of this compound within the cells.
-
Optimize Concentration: Perform a dose-response experiment with a wider range of concentrations to determine if a higher concentration yields the desired effect.
-
Assess Cell Viability: Ensure that the concentrations used are not causing significant cytotoxicity, which could confound your results. You can perform an MTT or similar cell viability assay in parallel.
-
Use a Positive Control: Employ a known cell-permeable PLA2 inhibitor to confirm that the downstream signaling pathway you are measuring is responsive in your cell system.
Q2: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?
A2: this compound is a lipophilic compound with an estimated XLogP3 of 3.5, indicating its preference for non-aqueous environments[2]. Precipitation in aqueous cell culture media is a common issue for such molecules.
Here are some solutions:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound[3][4][5][6][7]. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your culture medium. It is crucial to keep the final concentration of DMSO in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation with Pluronic F-127: This non-ionic surfactant can be used to create stable micellar formulations of hydrophobic drugs, enhancing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.
Q3: I suspect that this compound is being actively removed from the cells by efflux pumps. How can I test for this and what can I do about it?
A3: While there is no direct evidence of this compound being a substrate for specific efflux pumps, this is a common mechanism of resistance for cells to xenobiotics. To investigate this:
-
Use Efflux Pump Inhibitors: Co-incubate your cells with this compound and a broad-spectrum efflux pump inhibitor, such as verapamil or MK-571. If you observe an enhanced effect of this compound in the presence of the inhibitor, it suggests that active efflux is playing a role.
-
Perform a Bidirectional Caco-2 Assay: As detailed in the protocols section, a Caco-2 permeability assay can be performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux[8].
If efflux is confirmed, the continued use of an efflux pump inhibitor in your experiments may be necessary, provided it does not otherwise interfere with your experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the expected cell permeability of this compound?
A1: Currently, there is no publicly available quantitative data on this compound's apparent permeability (Papp) from Caco-2 or PAMPA assays. However, based on its physicochemical properties, particularly its high lipophilicity (XLogP3 = 3.5), it is predicted to cross cell membranes via passive diffusion[2]. The efficiency of this process can be influenced by factors such as formulation, the specific cell type, and the presence of efflux pumps.
Q2: How should I prepare this compound for cell-based experiments?
A2: It is recommended to first prepare a high-concentration stock solution in a non-polar organic solvent, with 100% DMSO being the most common choice. This stock solution can then be serially diluted to the final desired concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration remains non-toxic to your cells (generally below 0.5%).
Q3: Are there any advanced delivery methods to improve this compound's cell permeability?
A3: Yes, several formulation strategies can be employed to enhance the cellular uptake of hydrophobic drugs like this compound. These include:
-
Liposomal Formulations: Encapsulating this compound within lipid vesicles (liposomes) can facilitate its entry into cells through membrane fusion or endocytosis.
-
Nanoparticle Formulations: Loading this compound into polymeric nanoparticles can improve its solubility and provide a controlled release mechanism, potentially increasing its intracellular concentration over time.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility in cell culture media[9].
Data Presentation
While specific experimental permeability data for this compound is not currently available in the literature, the following table provides a representative classification of compound permeability based on Caco-2 assay results for compounds with varying lipophilicity. This can be used as a general guide for interpreting permeability data.
| Compound | LogP | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| This compound | 3.5 | Caco-2 / PAMPA | Data not available | Predicted Moderate to High (passive) |
| Propranolol | 3.1 | Caco-2 | 20.0 | High |
| Testosterone | 3.3 | Caco-2 | 35.0 | High |
| Atenolol | 0.2 | Caco-2 | 0.2 | Low |
| Mannitol | -3.1 | Caco-2 | 0.4 | Low[10] |
Note: The Papp values for Propranolol, Testosterone, and Atenolol are representative values from the literature to provide context for permeability classifications.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive transcellular permeability.
Materials:
-
PAMPA plate system (hydrophobic PVDF filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound and control compounds
-
LC-MS/MS for analysis
Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the artificial membrane solution per well and allow the solvent to evaporate.
-
Prepare dosing solutions of this compound and control compounds in PBS.
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
Add 150 µL of the dosing solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich."
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula[11].
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer Yellow
-
This compound and control compounds (high and low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Monolayer Culture: Culture the cells for 21-23 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer[12][13][14].
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm²[8].
-
Perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.
-
Add the dosing solution containing this compound to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Collect samples from both chambers at the end of the incubation period for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
-
Data Analysis:
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters[8].
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the Phospholipase A2 signaling pathway.
Caption: General experimental workflows for Caco-2 and PAMPA permeability assays.
References
- 1. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 6. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mannitol permeability to Caco-2 cell monolaye - Human Homo sapiens - BNID 107227 [bionumbers.hms.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Manoalide and Other Marine-Derived PLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Manoalide, a potent anti-inflammatory marine natural product, with other notable Phospholipase A2 (PLA2) inhibitors derived from marine organisms, including Scalaradial and Cacospongionolide B. The information presented is curated from experimental data to assist in the evaluation and selection of these compounds for research and drug development purposes.
Quantitative Comparison of PLA2 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected marine-derived compounds against various PLA2 isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PLA2 Isoform | IC50 (µM) | Source |
| This compound | Bee Venom PLA2 | ~0.12 | [cite: ] |
| Cobra Venom PLA2 | 1.9 | [cite: ] | |
| Rattlesnake Venom PLA2 | 0.7 | [cite: ] | |
| Porcine Pancreatic PLA2 | ~30 | [cite: ] | |
| Human Synovial PLA2 (Group II) | Potency similar to Cacospongionolide B | [1][2] | |
| Scalaradial | Human Recombinant Type II-14 kDa PLA2 | 0.07 | [3] |
| U937 cell 85 kDa-PLA2 | 20 | [3] | |
| Bee Venom PLA2 | 0.07 | [4] | |
| Cacospongionolide B | Human Synovial PLA2 (Group II) | Potency similar to this compound | [1][2] |
| Cavernolide | Human Synovial sPLA2 | 8.8 | [5] |
Mechanism of Action
This compound: Functions as a potent and irreversible inhibitor of PLA2.[6][7] Its mechanism involves the covalent modification of lysine residues on the enzyme.[6][8] This binding is facilitated by two masked aldehyde functions in its polar region.[6] Studies on bee venom PLA2 have suggested that the inactivation may involve a selective reaction with a peptide sequence containing a Lys-X-X-Lys arrangement.[8]
Scalaradial: Also acts as an irreversible inactivator of PLA2.[4] Kinetic analyses suggest a two-step mechanism: an initial noncovalent binding to the enzyme followed by a covalent modification, likely at or near the substrate binding site.[4]
Cacospongionolide B: This marine metabolite is a selective inhibitor of secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2).[1][2] While its detailed molecular mechanism is still under investigation, it is known to downregulate the expression of inflammatory enzymes and tumor necrosis factor-α by inhibiting the activation of nuclear factor-κB (NF-κB).[9][10]
Signaling Pathways and Experimental Workflows
PLA2 Signaling Pathway in Inflammation
The diagram below illustrates the central role of Phospholipase A2 in the inflammatory cascade. Upon activation by inflammatory stimuli, PLA2 hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.
References
- 1. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of scalaradial, a type II phospholipase A2 inhibitor, on human neutrophil arachidonic acid mobilization and lipid mediator formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-step inactivation of bee venom phospholipase A2 by scalaradial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cavernolide: a new inhibitor of human sPLA2 sharing unusual chemical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of bee venom phospholipase A2 by this compound. A model based on the reactivity of this compound with amino acids and peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-α by inhibiting nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Manoalide and Cacospongionolide B: Potent Marine-Derived Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two marine-derived sesterterpenoids, manoalide and cacospongionolide B. Both compounds, isolated from marine sponges, have garnered significant interest for their potent anti-inflammatory properties. This document synthesizes experimental data to objectively compare their mechanisms of action, potency, and effects on key inflammatory pathways.
Executive Summary
This compound and cacospongionolide B are both potent inhibitors of secretory phospholipase A2 (sPLA2), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes. While both compounds target sPLA2, their downstream effects and molecular interactions exhibit notable distinctions. Cacospongionolide B has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This compound, in addition to its well-established irreversible inhibition of sPLA2, has also been found to inhibit the NLRP3 inflammasome. The potency of cacospongionolide B against human synovial sPLA2 (Group II) has been reported to be similar to that of this compound.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activities of this compound and cacospongionolide B.
Table 1: Inhibition of Secretory Phospholipase A2 (sPLA2)
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Bee Venom (Apis mellifera) | ~0.12 | [3] |
| Rattlesnake Venom | 0.7 | [3] | |
| Cobra Venom | 1.9 | [3] | |
| Porcine Pancreatic | ~30 | [3] | |
| Cacospongionolide B | Human Synovial (Group II) | Similar to this compound | [1][2] |
Table 2: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Type | Stimulant | IC50 (nM) | Reference |
| Cacospongionolide B | TNF-α | Mouse Peritoneal Macrophages | Zymosan | 260 | [4] |
| Nitrite (NO indicator) | Mouse Peritoneal Macrophages | Zymosan | 330 | [4] | |
| Prostaglandin E2 (PGE2) | Mouse Peritoneal Macrophages | Zymosan | 197 | [4] |
Mechanism of Action
This compound: Irreversible sPLA2 Inhibition and Beyond
This compound functions as a potent anti-inflammatory agent primarily through the irreversible inhibition of sPLA2.[5] This inhibition is achieved through the covalent modification of lysine residues on the enzyme.[5] The interaction is complex and involves the opening of one of the rings in the this compound structure to form a reactive α,β-unsaturated aldehyde.[5]
Recent studies have also revealed that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines IL-1β and IL-18.[6] This inhibitory action on the NLRP3 inflammasome appears to be independent of its effects on PLA2.[6]
Cacospongionolide B: Targeting the NF-κB Signaling Pathway
Cacospongionolide B, a sesterterpene isolated from the Mediterranean sponge Fasciospongia cavernosa, is also a potent inhibitor of sPLA2 with anti-inflammatory properties.[4][7] Its mechanism of action extends downstream of sPLA2 to the inhibition of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[4][7] Experimental evidence demonstrates that cacospongionolide B impairs the phosphorylation of IκB-α, the inhibitory protein of NF-κB.[4] This prevents the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for iNOS, COX-2, and TNF-α.[4]
Experimental Protocols
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
The inhibitory activity of this compound and cacospongionolide B against sPLA2 is typically determined using a radiometric assay.[8] The assay measures the release of radiolabeled fatty acids from a phospholipid substrate.
-
Enzyme: Purified sPLA2 from sources such as bee venom or human synovial fluid.
-
Substrate: Phospholipids (e.g., phosphatidylcholine) radiolabeled at the sn-2 position with an isotope such as ¹⁴C or ³H.
-
Procedure:
-
The sPLA2 enzyme is pre-incubated with varying concentrations of the test compound (this compound or cacospongionolide B) for a specified period.
-
The enzymatic reaction is initiated by the addition of the radiolabeled phospholipid substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature and pH.
-
The reaction is terminated, and the released radiolabeled fatty acids are separated from the unhydrolyzed phospholipids using techniques like thin-layer chromatography (TLC) or liquid-liquid extraction.
-
The amount of radioactivity in the fatty acid fraction is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Zymosan-Induced Inflammation in Mouse Peritoneal Macrophages
This in vitro model is used to assess the anti-inflammatory effects of compounds on primary immune cells.
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.
-
Stimulation: The macrophages are stimulated with zymosan, a polysaccharide from yeast cell walls, to induce an inflammatory response, leading to the production of inflammatory mediators like TNF-α, NO, and PGE2.[4]
-
Treatment: The cells are pre-treated with various concentrations of this compound or cacospongionolide B before the addition of zymosan.
-
Mediator Quantification:
-
TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Nitric Oxide (NO): NO production is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2): The concentration of PGE2 in the supernatant is determined by ELISA or radioimmunoassay (RIA).
-
-
Data Analysis: IC50 values for the inhibition of each mediator are calculated from the dose-response curves.
Mouse Air Pouch Model of Inflammation
This in vivo model is used to evaluate the anti-inflammatory activity of compounds in a localized inflammatory setting.
-
Procedure:
-
An air pouch is created on the back of a mouse by subcutaneous injection of sterile air.
-
After a few days, to allow for the formation of a lining similar to a synovial membrane, an inflammatory agent such as zymosan or carrageenan is injected into the pouch to induce an inflammatory response.[1]
-
The test compound (this compound or cacospongionolide B) is administered either locally into the pouch or systemically (e.g., orally or intraperitoneally).
-
After a specific time, the exudate from the air pouch is collected.
-
-
Analysis:
-
Leukocyte Infiltration: The total and differential leukocyte counts in the exudate are determined to assess the effect of the compound on cell migration.
-
Mediator Levels: The concentrations of inflammatory mediators such as PGE2, LTB4, and TNF-α in the exudate are measured.[1]
-
sPLA2 Activity: The activity of sPLA2 in the exudate can also be measured.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of acute and chronic inflammatory processes by cacospongionolide B, a novel inhibitor of human synovial phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-α by inhibiting nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of phospholipase A2 by this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the NLRP3 Inflammasome Activation by this compound Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-alpha by inhibiting nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Manoalide versus Indomethacin in Inflammation and Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Manoalide, a natural marine product, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes available experimental data to offer an objective analysis of their respective potencies and mechanisms of action, aiding in informed decisions for research and development.
At a Glance: Key Efficacy Parameters
The following tables summarize the in vitro and in vivo efficacy data for this compound and Indomethacin. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from various independent studies. Experimental conditions, such as the specific animal models and enzyme sources, can influence the results, and these details are provided in the subsequent sections.
| In Vitro Efficacy: Target Inhibition | |
| Compound | IC₅₀ (µM) |
| This compound | |
| Phospholipase A₂ (Bee Venom) | ~0.12[1] |
| Phospholipase A₂ (Rattlesnake Venom) | 0.7[1] |
| Phospholipase A₂ (Cobra Venom) | 1.9[1] |
| Phospholipase A₂ (Porcine Pancreas) | ~30[1] |
| Indomethacin | |
| Cyclooxygenase-1 (COX-1) | 0.018 - 0.23 |
| Cyclooxygenase-2 (COX-2) | 0.026 - 0.63 |
| In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity | |
| Compound | ED₅₀ |
| This compound | |
| Anti-Inflammatory (PMA-induced mouse ear edema) | 40 µ g/ear |
| Analgesic (Phenylquinone-induced writhing, s.c.) | 40 mg/kg |
| Indomethacin | |
| Anti-Inflammatory (TPA-induced mouse ear edema, topical) | 1.31 mg/ear[2] |
| Analgesic (Phenylquinone-induced writhing, s.c.) | ~5 mg/kg |
Unraveling the Mechanisms: Signaling Pathways
The anti-inflammatory and analgesic effects of this compound and Indomethacin stem from their distinct interactions with key signaling pathways involved in the inflammatory cascade.
This compound's Multi-Target Approach
This compound's primary mechanism of action is the irreversible inhibition of phospholipase A₂ (PLA₂).[3] By targeting PLA₂, this compound prevents the initial step of the arachidonic acid cascade: the release of arachidonic acid from membrane phospholipids. This upstream inhibition effectively halts the production of all downstream pro-inflammatory mediators, including prostaglandins and leukotrienes.
Furthermore, research has revealed that this compound possesses additional mechanisms that contribute to its pharmacological profile. It has been shown to inhibit calcium channels and the NLRP3 inflammasome, further modulating inflammatory responses.
Indomethacin's Targeted COX Inhibition
Indomethacin, a classic NSAID, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking both COX isoforms, Indomethacin effectively reduces prostaglandin synthesis. However, the inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, can lead to gastrointestinal side effects.
Experimental Protocols: A Closer Look at the Methods
The in vivo efficacy data presented in this guide were primarily generated using two standard preclinical models: the mouse ear edema assay for anti-inflammatory activity and the phenylquinone-induced writhing test for analgesic effects.
Mouse Ear Edema Assay (PMA/TPA-Induced)
This model assesses the ability of a compound to reduce acute inflammation.
Detailed Methodology:
-
Animals: Male or female Swiss mice (25-30 g) are typically used.[4]
-
Grouping: Animals are randomly assigned to control (vehicle), test compound, and positive control (e.g., Indomethacin) groups.
-
Treatment: The test compound or vehicle is applied topically to the inner and outer surfaces of one ear.
-
Inflammation Induction: After a set period (e.g., 30 minutes), an inflammatory agent such as phorbol 12-myristate 13-acetate (PMA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a vehicle like acetone is applied to the same ear.[4]
-
Measurement: Ear thickness is measured using a digital micrometer before and at a specified time (e.g., 6 hours) after the induction of inflammation.[1]
-
Data Analysis: The difference in ear thickness before and after treatment is calculated. The percentage of edema inhibition by the test compound is determined by comparing the swelling in the treated group to the vehicle control group.
Phenylquinone-Induced Writhing Test
This assay evaluates the peripheral analgesic activity of a compound.
Detailed Methodology:
-
Animals: Mice are commonly used for this assay.
-
Grouping: Animals are divided into control, test compound, and positive control groups.
-
Treatment: The test compound or vehicle is administered, typically via subcutaneous or intraperitoneal injection, a set time before the induction of writhing.
-
Induction of Writhing: A solution of phenylquinone is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[5][6]
-
Observation: Following the injection of phenylquinone, the animals are observed for a defined period (e.g., 20 minutes), and the number of writhes is counted.
-
Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the treated groups compared to the vehicle control group.
Conclusion
This compound and Indomethacin represent two distinct approaches to modulating the inflammatory cascade. This compound's broad-spectrum anti-inflammatory action, through the upstream inhibition of PLA₂ and its effects on other inflammatory mediators, presents a compelling profile. In contrast, Indomethacin offers potent, targeted inhibition of the COX enzymes. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals, balancing the desired efficacy with the potential for off-target effects. The data and protocols presented in this guide provide a foundational resource for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Irreversible Inhibition of Phospholipase A2 by Manoalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Manoalide, a potent irreversible inhibitor of phospholipase A2 (PLA2), with other PLA2 inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows to aid in the research and development of novel anti-inflammatory therapeutics.
Executive Summary
This compound, a marine natural product, distinguishes itself as a potent inactivator of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade. Its mechanism of irreversible inhibition, primarily through covalent modification of lysine residues, offers a durable and effective means of modulating inflammatory pathways. This guide presents a comparative analysis of this compound's inhibitory effects against various PLA2 isoforms and contrasts its performance with other known inhibitors. Detailed experimental protocols for validating irreversible inhibition and diagrams of the associated signaling pathways are provided to support further research in this area.
Comparison of PLA2 Inhibitor Potency
The inhibitory potency of this compound and other PLA2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). For irreversible inhibitors like this compound, a more detailed understanding is provided by the kinetic constants kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI represents the inactivation efficiency.
Table 1: Comparative IC50 Values of PLA2 Inhibitors
| Inhibitor | PLA2 Source | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| This compound | Bee Venom | 0.05 - 0.12[1] | Irreversible |
| Cobra Venom | 1.9[1] | Irreversible | |
| Rattlesnake Venom | 0.7[1] | Irreversible | |
| Porcine Pancreatic | ~30[1] | Irreversible | |
| Manoalogue (analog) | P388D1 Macrophage | 26 | Irreversible |
| p-Bromophenacyl bromide | P388D1 Macrophage | 500 - 600 | Irreversible |
| Cacospongionolide B | Bee Venom | Not specified | Irreversible |
| Indomethacin | Rat Peritoneal (Group II) | 28 | Reversible |
| Human Synovial (Group II) | 35 | Reversible |
| 7,7-dimethyl-5,8-eicosadienoic acid | P388D1 Macrophage | 16 | Not specified |
Table 2: Kinetic Constants for Irreversible PLA2 Inhibitors
| Inhibitor | PLA2 Source | kinact (min-1) | KI (µM) | kinact/KI (M-1min-1) |
|---|---|---|---|---|
| This compound | Bee Venom | Data not readily available | Data not readily available | Data not readily available |
| Further research is needed to populate this table with comprehensive kinetic data for a wider range of irreversible PLA2 inhibitors. | | | | |
Experimental Protocols for Validating Irreversible Inhibition
The validation of irreversible enzyme inhibition is crucial to differentiate this mechanism from potent reversible inhibition. Key experimental approaches include PLA2 activity assays and dialysis or dilution studies.
Phospholipase A2 Activity Assay (Fluorometric Method)
This protocol describes a common method for measuring PLA2 activity, which can be adapted to assess the inhibitory effects of compounds like this compound.
Materials:
-
PLA2 Enzyme (e.g., Bee Venom PLA2)
-
Fluorescent PLA2 Substrate (e.g., 1-octacosanyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphatidyl monomethyl ester)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, pH 8.0)
-
Inhibitor Stock Solution (e.g., this compound in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PLA2 enzyme to the desired concentration in cold assay buffer.
-
Prepare a working solution of the fluorescent PLA2 substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in assay buffer. It is important to include a vehicle control (DMSO) without the inhibitor.
-
-
Pre-incubation of Enzyme and Inhibitor:
-
To the wells of the 96-well plate, add a fixed volume of the diluted PLA2 enzyme.
-
Add an equal volume of the inhibitor dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitor.
-
-
Initiate the Reaction:
-
Add a fixed volume of the fluorescent PLA2 substrate working solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate. The rate of increase in fluorescence is proportional to the PLA2 activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Dialysis Assay for Determining Irreversibility
This assay is designed to distinguish between reversible and irreversible inhibition by physically separating the enzyme-inhibitor complex from the free inhibitor.
Materials:
-
PLA2 Enzyme
-
Inhibitor (e.g., this compound)
-
Reversible Inhibitor Control
-
Dialysis Tubing (with a molecular weight cut-off that retains the enzyme but allows the inhibitor to pass through)
-
Large volume of dialysis buffer (same as the assay buffer)
-
Stir plate and stir bar
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate the PLA2 enzyme with a concentration of the inhibitor sufficient to cause significant inhibition (e.g., 10-fold the IC50).
-
In parallel, incubate the enzyme with a known reversible inhibitor as a positive control for the recovery of activity.
-
Also, prepare an enzyme-only control incubated with the vehicle.
-
-
Dialysis:
-
Place the enzyme-inhibitor mixtures into separate dialysis tubes.
-
Place the sealed dialysis tubes into a large beaker containing cold dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C for an extended period (e.g., 24-48 hours), with several buffer changes to ensure the complete removal of any unbound inhibitor.
-
-
Measure Residual Enzyme Activity:
-
After dialysis, recover the enzyme samples from the dialysis tubing.
-
Measure the activity of the dialyzed enzyme samples using the PLA2 activity assay described above.
-
-
Data Analysis:
-
Compare the activity of the enzyme incubated with the test inhibitor to the enzyme-only control and the reversible inhibitor control.
-
Expected Results:
-
Irreversible Inhibitor (this compound): The enzyme activity will not be restored after dialysis.
-
Reversible Inhibitor: The enzyme activity will be significantly or fully restored after dialysis.
-
Enzyme-only Control: The enzyme should retain most of its initial activity.
-
-
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding the complex biological processes involved in PLA2 inhibition. The following visualizations were created using Graphviz (DOT language) to illustrate key pathways and workflows.
PLA2 Signaling Pathway and Point of Inhibition
Caption: The PLA2 signaling pathway is initiated by an inflammatory stimulus, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. This compound directly inhibits PLA2, blocking this cascade.
Experimental Workflow for Validating Irreversible Inhibition
Caption: A logical workflow for experimentally validating the irreversible inhibition of an enzyme, progressing from initial activity assays to kinetic analysis.
Mechanism of this compound's Irreversible Inhibition
Caption: this compound irreversibly inhibits PLA2 by forming a covalent bond, often through a Schiff base, with a lysine residue in the enzyme's active site.
Conclusion
This compound stands out as a potent, irreversible inhibitor of phospholipase A2, offering a promising scaffold for the development of novel anti-inflammatory drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate this compound and its analogs. The validation of its irreversible mechanism is a critical step in understanding its prolonged pharmacological effects and potential therapeutic advantages. Future studies should focus on elucidating the detailed kinetic parameters of this compound's interaction with various PLA2 isozymes and exploring its efficacy in relevant in vivo models of inflammation.
References
A Comparative Analysis of Manoalide Stereoisomers' Cytotoxicity on Leukemic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various Manoalide stereoisomers, focusing on their efficacy against several leukemic cancer cell lines. The data presented is derived from a key study that systematically evaluated the configuration-dependent anti-proliferative activity of these marine-derived sesterterpenoids.
Comparative Cytotoxicity of this compound Stereoisomers
The anti-proliferative effects of ten this compound stereoisomers were assessed against four human leukemic cancer cell lines: Molt 4 (acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia), Sup-T1 (T-cell lymphoblastic lymphoma), and U937 (histiocytic lymphoma). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each stereoisomer.
The results, summarized in the table below, demonstrate a clear dependence of cytotoxicity on the stereochemistry at positions 24 and 25 of the this compound molecule. Notably, the 24R,25S-isomers consistently exhibited the most potent anti-proliferative activity across all tested cell lines.[1]
| Stereoisomer | Configuration at C-24, C-25 | Molt 4 IC50 (µM) | K562 IC50 (µM) | Sup-T1 IC50 (µM) | U937 IC50 (µM) |
| 1 | 24R,25R | >10 | >10 | >10 | >10 |
| 2 | 24S,25S | >10 | >10 | >10 | >10 |
| 3 | 24R,25R | 4.32 ± 0.11 | 5.12 ± 0.43 | 6.21 ± 0.18 | 8.23 ± 0.21 |
| 4 | 24S,25S | 3.89 ± 0.21 | 4.33 ± 0.19 | 5.67 ± 0.23 | 7.54 ± 0.11 |
| 5 | 24S,25R | 2.11 ± 0.14 | 3.43 ± 0.11 | 4.32 ± 0.15 | 6.43 ± 0.19 |
| 6 | 24S,25R | 2.54 ± 0.18 | 3.87 ± 0.21 | 4.81 ± 0.11 | 6.98 ± 0.14 |
| 7 | 24R,25S | 0.50 ± 0.08 | 0.87 ± 0.05 | 1.21 ± 0.09 | 2.11 ± 0.12 |
| 8 | 24R,25S | 0.67 ± 0.04 | 1.02 ± 0.08 | 1.54 ± 0.11 | 2.56 ± 0.15 |
| 9 | 24R,25S | 1.21 ± 0.09 | 2.11 ± 0.12 | 3.21 ± 0.14 | 5.43 ± 0.22 |
| 10 | 24R,25S | 1.54 ± 0.11 | 2.87 ± 0.15 | 3.98 ± 0.18 | 7.67 ± 0.25 |
Data sourced from Lai et al., 2021, Bioorganic Chemistry.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxicity of the this compound stereoisomers was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human leukemic cancer cell lines (Molt 4, K562, Sup-T1, and U937) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well. After 24 hours, the cells were treated with various concentrations of the this compound stereoisomers.
-
MTT Incubation: Following a 72-hour incubation period with the compounds, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, 100 µL of a solubilization solution (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plates were incubated overnight at 37°C, and the absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Mechanism of Action of 24R,25S-Manoalide
Further investigation into the most potent stereoisomer, 24R,25S-manoalide (compound 7 ), revealed its mechanism of action in Molt 4 cells. The compound was found to induce apoptosis through a pathway involving mitochondrial dysfunction.[1]
Key events in the proposed signaling pathway include:
-
Generation of Intracellular Reactive Oxygen Species (ROS): Treatment with 24R,25S-manoalide leads to an increase in the production of ROS within the cells.
-
Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the depolarization of the mitochondrial membrane.
-
Induction of Apoptosis: The loss of MMP is a critical step in the intrinsic pathway of apoptosis, ultimately leading to programmed cell death.
-
Inhibition of Topoisomerase I and II: The compound also demonstrated inhibitory activity against human topoisomerase I and II, enzymes crucial for DNA replication and repair, which can also contribute to its cytotoxic effects.[1]
This comparative guide highlights the significant role of stereochemistry in the cytotoxic activity of this compound derivatives. The potent anti-leukemic effect of the 24R,25S-isomers, coupled with an understanding of their mechanism of action, provides a strong foundation for further research and development of these compounds as potential therapeutic agents.
References
Cross-Validation of Manoalide's Effect on Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Manoalide, a natural sesterterpenoid isolated from the marine sponge Luffariella variabilis, across various cancer and normal cell lines. This compound is a known inhibitor of phospholipase A2 (PLA2) and has demonstrated significant anti-inflammatory, analgesic, and anti-cancer properties.[1] This document summarizes key experimental data on its cytotoxic and apoptotic effects, details the experimental protocols used for these assessments, and visualizes the underlying molecular pathways.
Data Presentation: Quantitative Comparison of this compound's Effects
The efficacy of this compound varies across different cell types. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed molecular effects of this compound on a range of cancer and normal cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | Citation(s) |
| MG63 | Osteosarcoma | 8.88 ± 1.10 | 8.66 ± 1.12 | |
| 143B | Osteosarcoma | 15.07 ± 1.54 | 10.93 ± 1.28 | |
| A549 | Lung Cancer | Concentration-dependent inhibition observed | Concentration-dependent inhibition observed | [2] |
| H157 | Lung Cancer | Concentration-dependent inhibition observed | Concentration-dependent inhibition observed | [2] |
| HCC827 | Lung Cancer | Concentration-dependent inhibition observed | Concentration-dependent inhibition observed | [2] |
| PC9 | Lung Cancer | Concentration-dependent inhibition observed | Concentration-dependent inhibition observed | [2] |
| CAL 27 | Oral Cancer | 7.8 | Not Reported | [3] |
| Ca9-22 | Oral Cancer | 9.1 | Not Reported | [3] |
| HSC3 | Oral Cancer | 14.9 | Not Reported | [3] |
| OECM-1 | Oral Cancer | 17.4 | Not Reported | [3] |
| SCC9 | Oral Cancer | 18.5 | Not Reported | [3] |
| OC-2 | Oral Cancer | Not Reported | Not Reported | [3] |
| Molt 4 | Leukemia | 0.50 - 7.67 (for 24R,25S-isomer) | Not Reported | [4] |
| K562 | Leukemia | 0.50 - 7.67 (for 24R,25S-isomer) | Not Reported | [4] |
| Sup-T1 | Leukemia | 0.50 - 7.67 (for 24R,25S-isomer) | Not Reported | [4] |
| U937 | Leukemia | 0.50 - 7.67 (for 24R,25S-isomer) | Not Reported | [4] |
| HGF-1 | Normal Gingival Fibroblasts | > 25 (non-toxic below this concentration) | Not Reported | [3][5] |
Table 2: Summary of Molecular and Cellular Effects of this compound
| Cell Line | Key Observed Effects | Citation(s) |
| MG63, 143B (Osteosarcoma) | Induces cytotoxicity and apoptosis, causes overproduction of reactive oxygen species (ROS), disrupts antioxidant proteins, activates caspase-9/-3 and PARP, disrupts mitochondrial membrane potential, and down-regulates mitochondrial fusion protein while up-regulating mitochondrial fission protein.[6] | [6] |
| A549, H157 (Lung Cancer, KRAS-mutated) | Inhibits proliferation, induces ER stress in a ROS-dependent manner, causes mitochondrial ROS elevation and lipid peroxidation, and suppresses the KRAS-ERK pathway.[2] | [2] |
| HCC827, PC9 (Lung Cancer, EGFR-mutated) | Inhibits proliferation.[2] | [2] |
| CAL 27, Ca9-22 (Oral Cancer) | Preferentially inhibits proliferation compared to normal oral cells (HGF-1), induces apoptosis via activation of caspase-3, -8, and -9, increases production of ROS and mitochondrial superoxide (MitoSOX), disrupts mitochondrial membrane potential, and causes DNA damage.[3][5][7] | [3][5][7] |
| Molt 4 (Leukemia) | Induces apoptosis through disruption of mitochondrial membrane potential and generation of intracellular ROS.[4] | [4] |
| HGF-1 (Normal Gingival Fibroblasts) | Minimal decrease in cell viability at concentrations effective against oral cancer cells.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 20, and 40 µM) or vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.
-
Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment with this compound for the desired time, both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Washing: The collected cells are washed twice with cold 1X PBS by centrifugation.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.
-
Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.
-
Staining: After treatment, the cells are washed with PBS and then incubated with a working solution of DCFH-DA (typically 10-25 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8]
-
Washing: The cells are washed again with PBS to remove excess probe.
-
Analysis: The fluorescence intensity is measured by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525-535 nm.[8] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways affected by this compound.
Caption: General experimental workflow for assessing the effects of this compound on cell lines.
Caption: this compound-induced intrinsic apoptosis pathway mediated by oxidative stress.
Caption: Inhibition of the KRAS-ERK signaling pathway by this compound in lung cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cosmobiousa.com [cosmobiousa.com]
Manoalide vs. Manoalogue: A Comparative Analysis for Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms, and experimental evaluation of two potent anti-inflammatory marine natural products.
Introduction
Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory, analgesic, and antibiotic properties.[1][2][3][4] Its unique mechanism of action, primarily centered on the irreversible inhibition of phospholipase A2 (PLA2), has made it a valuable tool for studying inflammatory processes and a promising lead compound for drug development. Manoalogue, a synthetic analog of this compound, was developed to explore the structure-activity relationships of this class of compounds and to provide a more accessible source for research. This guide provides a comprehensive comparative analysis of this compound and manoalogue, focusing on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Biological Activity
This compound and its synthetic analog, manoalogue, exhibit a range of biological activities, with their anti-inflammatory effects being the most extensively studied. The primary mechanism underlying this activity is the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.
Phospholipase A2 (PLA2) Inhibition
Both this compound and manoalogue are potent, irreversible inhibitors of PLA2. They achieve this by covalently binding to lysine residues on the enzyme. The γ-hydroxybutenolide ring of this compound is crucial for its initial interaction with PLA2, while the hemiacetal in the α-hydroxydihydropyran ring is required for the irreversible binding.
A direct comparison of their inhibitory activity against PLA2 from the P388D1 macrophage-like cell line revealed the following IC50 values:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | P388D1 PLA2 | 16 |
| Manoalogue | P388D1 PLA2 | 26 |
Kinetic studies on PLA2 from cobra, bee, and rattlesnake venoms have shown that manoalogue behaves kinetically similar to this compound, with only minor differences observed.
Anti-inflammatory Activity
The potent PLA2 inhibitory activity of both compounds translates to significant anti-inflammatory effects. While direct comparative in vivo studies are limited, the similar in vitro PLA2 inhibition suggests that manoalogue would exhibit comparable anti-inflammatory properties to this compound.
Analgesic Activity
This compound has demonstrated significant analgesic properties. In the phenylquinone-induced writhing assay in mice, a model for chemically-induced pain, this compound exhibited a dose-dependent analgesic effect.
| Compound | Assay | ED50 (mg/kg, s.c.) |
| This compound | Phenylquinone Writhing | ~40 |
Cytotoxicity
The cytotoxic profiles of this compound and manoalogue are important considerations for their therapeutic potential. While direct comparative studies are scarce, research on this compound derivatives has provided insights into their effects on cell viability. For instance, certain acyclic this compound derivatives have demonstrated cytotoxic activities against several human cancer cell lines with IC50 values in the low micromolar range (2 to 10 µM).[5] This suggests that the core structure of these compounds can be modified to modulate cytotoxicity. Further studies are needed to directly compare the cytotoxic profiles of this compound and manoalogue in various cell lines.
Mechanism of Action: The PLA2 Signaling Pathway
This compound and manoalogue exert their primary anti-inflammatory effects by interrupting the phospholipase A2 (PLA2) signaling pathway. This pathway is central to the production of potent inflammatory mediators.
Caption: The Phospholipase A2 (PLA2) signaling pathway and the inhibitory action of this compound/manoalogue.
Experimental Protocols
Phospholipase A2 (PLA2) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against PLA2.
Materials:
-
Fluorescent PLA2 substrate (e.g., a phospholipid with a fluorescent group and a quencher)
-
Bee venom PLA2 (or other purified PLA2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)
-
Test compounds (this compound, Manoalogue) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and manoalogue in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the bee venom PLA2 stock solution in Assay Buffer to a working concentration.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of the diluted PLA2 solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorescent PLA2 substrate to all wells.
-
-
Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em appropriate for the substrate) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the enzymatic reaction (increase in fluorescence over time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Manoalogue) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, vehicle, or positive control to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Experimental Workflow: Screening Marine Natural Products for PLA2 Inhibition
The discovery of novel enzyme inhibitors from natural sources often follows a systematic workflow. The following diagram illustrates a typical process for screening marine natural product libraries for PLA2 inhibitors.
Caption: A typical workflow for screening marine natural products for enzyme inhibitors.
Conclusion
This compound and its synthetic analog, manoalogue, are valuable research tools and potential therapeutic leads due to their potent and irreversible inhibition of phospholipase A2. Their similar biological activities and mechanisms of action make manoalogue a more accessible alternative for research purposes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this promising class of marine-derived compounds. Further research focusing on direct in vivo comparisons and detailed toxicological profiling will be crucial for advancing these molecules towards clinical applications.
References
A Comparative Guide to the In Vivo Anti-inflammatory Effects of Manoalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Manoalide, a natural sesterterpenoid isolated from the marine sponge Luffariella variabilis.[1][2] Its performance is compared with other anti-inflammatory agents, supported by experimental data and detailed protocols.
Introduction to this compound
This compound has demonstrated potent anti-inflammatory and analgesic properties.[3][4] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme in the inflammatory cascade.[3] This mechanism distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which primarily target cyclooxygenase (COX) enzymes.
Mechanism of Action: PLA2 Inhibition
Inflammatory stimuli activate phospholipase A2 (PLA2), which hydrolyzes membrane phospholipids to release arachidonic acid (AA). AA is then metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Produces prostaglandins (PGs), which are mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) pathway: Produces leukotrienes (LTs), which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability.
This compound irreversibly binds to lysine residues on the PLA2 enzyme, effectively blocking the release of arachidonic acid and thereby inhibiting the production of both prostaglandins and leukotrienes.[3][5] This dual inhibition of inflammatory mediator pathways contributes to its potent anti-inflammatory effects.
In Vivo Efficacy: Comparison with Indomethacin
This compound's anti-inflammatory activity has been validated in several preclinical in vivo models. The most common models are the carrageenan-induced paw edema model in rats and the phorbol myristate acetate (PMA)-induced ear edema model in mice. These studies often use Indomethacin, a well-characterized NSAID, as a positive control.
Table 1: Comparison of this compound and Indomethacin in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| This compound Analog (FMA) | 10 | Oral | 3 | ~55% | [6] |
| Indomethacin | 10 | Oral | 3 | 54% | [7] |
| Indomethacin | 10 | Oral | 4 | 54% | [7] |
| Indomethacin | 10 | Oral | 5 | 33% | [7] |
Note: Data for a potent this compound analog (FMA) is presented as a direct comparison at the same dose was available. The study noted its activity was "similar to the reference antiinflammatory drug, indomethacin".[6] Indomethacin data is from a separate, representative study.
Table 2: Comparison of this compound and Indomethacin in the PMA-Induced Mouse Ear Edema Model
| Compound | Dose (mg/ear) | Route of Administration | % Inhibition of Edema | Reference |
| This compound | 0.5 | Topical | 50% | [8] |
| This compound | 1.0 | Topical | 75% | [8] |
| Indomethacin | 0.5 | Topical | ~45% | [8] |
| Indomethacin | 1.0 | Topical | ~60% | [8] |
Note: Data is estimated from graphical representations in the cited literature.
The data indicates that this compound demonstrates potent anti-inflammatory effects, comparable and in some cases superior to Indomethacin, particularly in topical applications. Its distinct mechanism of acting "upstream" of both COX and LOX pathways may offer a broader spectrum of anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
4.1. Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used. They are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are divided into at least three groups: Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test (this compound, various doses).
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after carrageenan injection (V0) and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7][9]
-
Calculation:
-
The increase in paw volume is calculated as (Vt - V0), where Vt is the volume at time t.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
4.2. Phorbol Myristate Acetate (PMA)-Induced Ear Edema in Mice
This model is particularly useful for assessing topically applied anti-inflammatory agents.
-
Animals: Swiss albino or BALB/c mice (25-30g) are used.
-
Grouping: Animals are divided into groups: Control (vehicle), Standard (Indomethacin), and Test (this compound).
-
Induction & Treatment:
-
A solution of PMA (e.g., 2.5 µg) in a vehicle like acetone or ethanol is prepared.[10]
-
The test compounds (this compound or Indomethacin) are dissolved in the PMA solution for co-administration, or applied topically 30 minutes prior to the PMA application.[8]
-
20 µL of the solution is applied to both the inner and outer surfaces of the right ear. The left ear receives the vehicle only and serves as a negative control.
-
-
Measurement:
-
The thickness of both ears is measured using a digital micrometer before the application and at various time points after (e.g., 4, 6, 24 hours).
-
Alternatively, after a set time (e.g., 6 hours), the mice are euthanized, and a standard-sized circular punch biopsy is taken from both ears and weighed.
-
-
Calculation:
-
The degree of edema is calculated as the difference in thickness or weight between the PMA-treated right ear and the vehicle-treated left ear.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Ec - Et) / Ec] x 100 where Ec is the mean ear edema in the control group and Et is the mean ear edema in the treated group.
-
Conclusion
The in vivo data strongly support the efficacy of this compound as a potent anti-inflammatory agent. Its unique mechanism of inhibiting PLA2, an upstream enzyme in the eicosanoid pathway, differentiates it from conventional NSAIDs and may offer therapeutic advantages by blocking a broader range of inflammatory mediators. The evidence suggests that this compound's potency is comparable, and in some contexts superior, to that of Indomethacin. Further research and development are warranted to explore its full therapeutic potential for various inflammatory conditions.
References
- 1. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of phospholipase A2 by this compound. Localization of the this compound binding site on bee venom phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Manoalide Derivatives as Anticancer Agents: A Comparative Guide
Manoalide, a sesterterpenoid natural product isolated from the marine sponge Luffariella variabilis, has demonstrated notable anti-inflammatory and anticancer properties. Its mechanism of action is primarily attributed to the induction of oxidative stress, leading to apoptosis and DNA damage in cancer cells.[1][2][3] This has spurred interest in the synthesis and evaluation of its derivatives to identify compounds with enhanced potency and selectivity. This guide provides a comparative analysis of the anticancer activity of this compound and its derivatives, supported by available experimental data.
Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ca9-22 (Oral Squamous Carcinoma) | 7.8 | [2] |
| CAL 27 (Oral Squamous Carcinoma) | 9.1 | [2] | |
| OECM-1 (Oral Squamous Carcinoma) | 14.9 | [2] | |
| OC2 (Oral Squamous Carcinoma) | 17.4 | [2] | |
| HSC3 (Oral Squamous Carcinoma) | 18.5 | [2] | |
| SCC9 (Oral Squamous Carcinoma) | Not specified | [2] | |
| MG63 (Osteosarcoma) | 8.88 (24h), 8.66 (48h) | [1] | |
| 143B (Osteosarcoma) | 15.07 (24h), 10.93 (48h) | [1] | |
| Acyclic this compound Derivatives (compounds 1-7, 10, 13 from Luo et al., 2021) | Various Human Cancer Cell Lines | 2 - 10 | [4][5][6] |
| 24R,25S-Manoalide Isomers | Molt 4 (Leukemia) | 0.50 - 7.67 | [7] |
| K562 (Leukemia) | 0.50 - 7.67 | [7] | |
| Sup-T1 (Leukemia) | 0.50 - 7.67 | [7] | |
| U937 (Leukemia) | 0.50 - 7.67 | [7] |
Note: Specific IC50 values for the individual acyclic derivatives against specific cell lines were not available in the cited abstract.
Experimental Protocols
The evaluation of the anticancer activity of this compound and its derivatives typically involves the following key experiments:
Cell Viability Assay (MTT or MTS Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Measurement: The absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.
-
Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Detection
This assay measures the level of intracellular ROS generated by the compounds.
-
Cell Treatment: Cells are treated with the compounds for a specific duration.
-
Probe Incubation: The cells are then incubated with a fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
Signaling Pathways and Experimental Workflow
The anticancer activity of this compound and its derivatives is mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways.
Signaling pathway of this compound-induced apoptosis.
A typical workflow for the evaluation of the anticancer activity of this compound derivatives is outlined below.
Anticancer drug discovery workflow.
References
- 1. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Configuration-Dependent Anti-Leukemic Effect of this compound Stereoisomers: Reignite Research Interest in these Sponge-Derived Sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Manoalide's Calcium Channel Blocking Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium channel blocking activity of manoalide, a natural marine product, with established calcium channel blockers. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy of Calcium Channel Blockers
The inhibitory effects of this compound on calcium mobilization have been observed in various cell types, responding to different stimuli. This suggests a broad mechanism of action that may differ from the more specific L-type calcium channel blockers commonly used in clinical practice. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and compares them with those of verapamil, nifedipine, and diltiazem. It is crucial to note that the experimental conditions, including cell types and stimuli, vary between studies, which may influence the IC50 values.
| Compound | Target/Stimulus | Cell Type | IC50 | Reference |
| This compound | Epidermal Growth Factor (EGF) | A431 (human epidermoid carcinoma) | 0.4 µM | [1] |
| Thyrotropin-Releasing Hormone (TRH) | GH3 (rat pituitary tumor) | 1 µM | [1] | |
| K+ Depolarization | GH3 (rat pituitary tumor) | 1 µM | [1] | |
| Concanavalin A | Mouse Spleen Cells | 0.07 µM | [1] | |
| Verapamil | L-type Ca2+ channels | Cardiac myocytes | ~143 nM | [2] |
| L-type Ca2+ channels | Various | 250 nM - 15.5 µM | [3] | |
| Nifedipine | L-type Ca2+ channels (ICa(L)) | Guinea pig ventricular myocytes | 0.3 µM (from -80mV holding potential) | [4] |
| L-type Ca2+ channels (ICa(L)) | Guinea pig ventricular myocytes | 50 nM (from -40mV holding potential) | [4] | |
| Cav1.2 channels | HEK cells | 16 nM | [5] | |
| Diltiazem | Voltage-gated Ca2+ channels | Cone photoreceptors | 4.9 µM (high-affinity), 100.4 µM (low-affinity) | [6] |
| Cav1.2 channels | HEK cells | ~65-100 µM | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to validate calcium channel blocking activity.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM. This method is widely used to assess the effect of compounds on calcium mobilization from intracellular stores and influx from the extracellular space.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO to make a 1 mg/mL stock solution. Vortex thoroughly. Store at -20°C, protected from light and moisture.[8]
-
Loading Buffer: Prepare a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS). For cell loading, dilute the Fura-2 AM stock solution in the buffer to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.05%) can aid in dye solubilization.[9][10]
2. Cell Loading:
-
Culture cells to be studied on coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Remove the culture medium and wash the cells once with the physiological salt solution.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[8][10]
-
After loading, wash the cells two to three times with the physiological salt solution to remove extracellular Fura-2 AM.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[8][11]
3. Fluorescence Measurement:
-
Mount the coverslip with loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) before adding any stimuli or compounds.
-
Apply the stimulus (e.g., EGF, TRH, high K+) to induce a calcium response and record the change in the fluorescence ratio.
-
To test the effect of an inhibitor like this compound, pre-incubate the cells with the compound for a defined period before adding the stimulus.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
The change in this ratio upon stimulation, in the presence and absence of the inhibitor, is used to determine the compound's inhibitory activity.
-
The IC50 value can be calculated by measuring the inhibition at various concentrations of the compound and fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the effects of a compound on specific ion channels, such as voltage-gated calcium channels.
1. Cell Preparation and Solutions:
-
Isolate or culture the cells of interest and plate them on a suitable substrate for patch-clamp recording.
-
External Solution: Prepare a physiological solution containing the appropriate charge carrier for the calcium channels being studied (e.g., Ca2+ or Ba2+). A typical external solution might contain (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[12]
-
Internal Solution: Prepare a solution for the patch pipette that mimics the intracellular environment. A typical internal solution might contain (in mM): 120 Cs-aspartate, 20 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2. Cesium is often used to block potassium channels.[13]
2. Recording Procedure:
-
Pull a glass micropipette to a fine tip with a resistance of 2-5 MΩ when filled with the internal solution.
-
Under a microscope, carefully approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration. This allows for electrical access to the entire cell.
-
Clamp the cell membrane at a holding potential where the calcium channels are predominantly in a closed state (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV) to activate the voltage-gated calcium channels and record the resulting inward current.[4]
3. Drug Application and Data Analysis:
-
After recording a stable baseline current, perfuse the external solution containing the test compound (e.g., this compound, nifedipine) over the cell.
-
Record the calcium currents in the presence of the compound at various concentrations.
-
The percentage of inhibition of the peak current at each concentration is used to construct a dose-response curve and determine the IC50 value.
-
The voltage- and use-dependency of the block can also be investigated by varying the holding potential and the frequency of the depolarizing pulses.[4]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating calcium channel blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. hellobio.com [hellobio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Manoalide: A Procedural Guide for Laboratory Professionals
Effective management of hazardous chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Manoalide, a sesterterpenoid derived from the marine sponge Luffariella variabilis. Due to its biological activity and potential hazards, stringent disposal protocols must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is recognized as a potent inhibitor of phospholipase A2 and possesses cytotoxic properties. The Safety Data Sheet (SDS) indicates that it is harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory system[1]. Therefore, all materials contaminated with this compound, including unused product, solutions, and personal protective equipment (PPE), must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is required.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 75088-80-1 |
| Molecular Formula | C₂₅H₃₆O₅ |
| Molecular Weight | 416.55 g/mol |
| Appearance | Solid |
| Primary Hazard | Harmful if swallowed or inhaled, irritant |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures the compound and any contaminated materials are handled and disposed of in accordance with institutional and regulatory standards.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, including unused or expired product, contaminated gloves, weigh boats, pipette tips, and other disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container that is also labeled as containing this compound waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "75088-80-1"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
3. Storage of Hazardous Waste:
-
Segregated and labeled waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Store the waste away from incompatible chemicals.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by your institution's licensed hazardous waste management service.
-
Follow all institutional procedures for scheduling a waste pickup.
5. Decontamination of Work Surfaces:
-
After completing the disposal preparation, thoroughly decontaminate all work surfaces that may have come into contact with this compound.
-
Use a suitable laboratory detergent and water, followed by a rinse with 70% ethanol or another appropriate disinfectant.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Manoalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Manoalide, a potent inhibitor of phospholipase A2 (PLA2). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Chemical Properties
This compound is a sesterterpenoid derived from the marine sponge Luffariella variabilis.[1][2] It is a potent anti-inflammatory, analgesic, and calcium channel blocking agent.[2][3] Its primary mechanism of action is the irreversible inhibition of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade.[4]
GHS Hazard Classification: According to the available safety data sheet, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]
The toxicological properties of this compound have not been exhaustively investigated, and it may cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[5]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₆O₅ | PubChem[1] |
| Molecular Weight | 416.5 g/mol | PubChem[1] |
| Appearance | Solid (form may vary) | - |
| Solubility | Soluble in Ethanol (~25 mg/ml) & DMSO (~25 mg/ml). Not soluble in water. | Cayman Chemical[5] |
Toxicity Data
| Target/Cell Line | IC50 Value | Source |
| Bee Venom PLA2 | ~0.05 µM - 0.12 µM | Glaser et al., 1986;[6] |
| Rattlesnake Venom PLA2 | 0.7 µM | [6] |
| Cobra Venom PLA2 | 1.9 µM | [6] |
| Porcine Pancreatic PLA2 | ~30 µM | [6] |
| A431 cells (inhibition of Ca²⁺ entry) | 0.4 µM | Wheeler et al., 1987[3] |
| Mouse Spleen Cells (inhibition of Ca²⁺ influx) | 0.07 µM | Wheeler et al., 1987[3] |
| Human Osteosarcoma Cells (MG63) | 8.88 ± 1.10 µM (24h) | [7] |
| Human Osteosarcoma Cells (143B) | 15.07 ± 1.54 µM (24h) | [7] |
Personal Protective Equipment (PPE)
Due to its classification as a potent enzyme inhibitor with acute toxicity, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown. |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended. |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles must be worn at all times. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.
Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage.
-
Wear a single pair of gloves and a lab coat for the initial inspection.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transport it to the designated handling area (e.g., chemical fume hood).
Preparation of Stock Solutions:
-
Don the full required PPE as outlined in the table above.
-
Work within a chemical fume hood.
-
Handle the solid compound carefully to avoid generating dust. Use dedicated, non-sparking tools for weighing and transferring.
-
Prepare stock solutions by dissolving this compound in a suitable solvent such as ethanol or DMSO.
-
Ensure the container is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use:
-
Always handle solutions of this compound within a fume hood.
-
Use positive displacement pipettes or dedicated tips to avoid aerosol generation.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution would be a mild laboratory detergent followed by a rinse with 70% ethanol.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container for organic solvents.[8] Do not dispose of this compound solutions down the drain.[8][9]
Final Disposal:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards (Toxic, Flammable if in a flammable solvent).
-
Arrange for pick-up and disposal by your institution's certified hazardous waste management provider.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, and while wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a laboratory detergent and 70% ethanol.
-
Report the spill to your EHS office.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
This compound's Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
This compound exerts its anti-inflammatory effects by irreversibly inhibiting phospholipase A2 (PLA2).[4] PLA2 is a key enzyme that, when activated by inflammatory stimuli, cleaves membrane phospholipids to release arachidonic acid.[10] Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[11][12] By blocking PLA2, this compound prevents the formation of these downstream inflammatory molecules.
Caption: Mechanism of anti-inflammatory action of this compound.
References
- 1. This compound | C25H36O5 | CID 6437368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Differential effects of this compound on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
